1-tert-butyl-3-methyl-1H-pyrazol-5-amine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-tert-butyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPRMWFPGYBHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353195 | |
| Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141459-53-2 | |
| Record name | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the experimental protocol for its preparation and presents key analytical data for its characterization.
Synthesis
The synthesis of this compound is achieved through the condensation reaction of tert-butylhydrazine hydrochloride and 3-aminocrotononitrile. This environmentally friendly procedure is conducted in an aqueous medium using sodium hydroxide as a base, avoiding the use of organic solvents.[1]
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
tert-Butylhydrazine hydrochloride (98%)
-
3-Aminocrotononitrile (96%)
-
Sodium hydroxide (2 M solution)
-
Deionized water
-
Toluene
Equipment:
-
250-mL three-necked round-bottomed flask
-
Magnetic stir bar
-
Oil bath with a temperature controller
-
Reflux condenser
-
Thermocouple
-
Filtration apparatus
Procedure:
-
A 250-mL three-necked round-bottomed flask is charged with tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).
-
A 2 M solution of sodium hydroxide (98.3 mL, 196.6 mmol) is added to the flask.
-
The mixture is stirred at ambient temperature until a complete solution is formed (approximately 10 minutes).
-
3-Aminocrotononitrile (16.82 g, 196.6 mmol) is then added.
-
The flask is equipped with a reflux condenser, and the mixture is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.
-
After 22 hours, the resulting yellow/orange biphasic mixture is cooled to 57 °C.
-
Crystallization is induced by the addition of seed crystals.
-
Once crystallization is apparent, the heating is discontinued, and the mixture is allowed to cool to ambient temperature with continuous vigorous stirring.
-
When the internal temperature is below 30 °C, the slurry is immersed in an ice-water bath for one hour.
-
The solid product is isolated by filtration.
-
The collected solids are washed with cold water and toluene.
-
The product is then dried to afford this compound.
Yield and Purity: The reported corrected yield for this procedure is 87%, with a purity of 97% as determined by quantitative NMR.[1]
Characterization Data
The structural identity and purity of this compound and its derivatives are confirmed through various spectroscopic techniques. While a complete set of characterization data for the parent amine is not fully detailed in the provided search results, data for closely related and derivative compounds are available and serve as a valuable reference.
Spectroscopic Data for a Related Derivative: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[2]
The following tables summarize the spectroscopic data for a sulfonamide derivative of a positional isomer, which can provide insight into the expected signals for the target compound's core structure.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.24 | s | 9H | t-Bu |
| 2.48 | s | 6H | 2Me (tosyl) |
| 3.40 | s | 3H | MeN |
| 5.74 | s | 1H | H-4 (pyrazole) |
| 7.34 | d, J = 8.0 Hz | 4H | Hm (tosyl) |
| 7.78 | d, J = 8.0 Hz | 4H | Ho (tosyl) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [2]
| Chemical Shift (δ) ppm | Assignment |
| 21.9 | 2Me (tosyl) |
| 30.4 | 3Me (t-Bu) |
| 32.4 | Cq (t-Bu) |
| 35.6 | MeN |
| 103.7 | CH, C-4 |
| 129.0 | 4CH, Co |
| 129.8 | 4CH, Cm |
| 130.9 | Cq, C-5 |
| 135.8 | 2Cq, Ci |
| 145.9 | 2Cq, Cp |
| 160.9 | Cq, C-3 |
Table 3: Infrared (IR) Spectroscopy Data (FTIR-ATR) [2]
| Wavenumber (cm⁻¹) | Assignment |
| 2957 | C-H stretch (pyrazole and benzene) |
| 1595 | C=N stretch (pyrazole) and C=C stretch (benzene) |
| 1363 | νa SO₂ |
| 1170 | νs SO₂ |
| 892 | S-N stretch |
| 676 | S-C stretch |
It is important to note that for the primary amine, this compound, characteristic N-H stretching bands would be expected in the IR spectrum, typically in the range of 3400-3250 cm⁻¹ for a primary amine (two bands).[3] The N-H bending vibration is also expected around 1650-1580 cm⁻¹.[3]
Applications in Drug Development
5-Aminopyrazole derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[4][5] They are key intermediates in the synthesis of various fused heterocyclic systems with potential therapeutic applications.[6] The title compound, with its tert-butyl and methyl substituents, offers a unique lipophilic profile and steric hindrance that can be exploited in the design of novel drug candidates. Its primary amine functionality serves as a versatile handle for further chemical modifications and the introduction of diverse pharmacophoric groups.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 1-tert-butyl-3-methyl-1H-pyrazol-5-amine: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-butyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, particularly the pyrazole core and the tert-butyl group, make it a key intermediate in the synthesis of compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, detailed synthetic protocols, and a review of the biological activities of structurally related pyrazole derivatives. The potential of this compound as a scaffold for the development of kinase inhibitors is highlighted, with a focus on its relevance to signaling pathways implicated in cancer and inflammatory diseases.
Core Properties of this compound
This section summarizes the key chemical and physical properties of this compound.
Chemical and Physical Data
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 141459-53-2 | |
| Molecular Formula | C₈H₁₅N₃ | |
| Molecular Weight | 153.23 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 65-67 °C | |
| Boiling Point | 259.7 °C at 760 mmHg | |
| InChI Key | CMPRMWFPGYBHTQ-UHFFFAOYSA-N |
Spectroscopic Data
Synthesis and Experimental Protocols
The synthesis of this compound is well-documented, with a common and efficient method involving the condensation of tert-butylhydrazine with 3-aminocrotononitrile.
Synthesis of this compound
A robust and environmentally friendly synthesis has been developed that avoids the use of organic solvents.[3]
Experimental Protocol:
-
A 250-mL three-necked round-bottomed flask is charged with tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).[3]
-
A 2 M solution of sodium hydroxide (98.3 mL, 196.6 mmol) is added, and the mixture is stirred at room temperature until a complete solution is formed (approximately 10 minutes).[3]
-
3-Aminocrotononitrile (16.82 g, 196.6 mmol) is then added to the flask.[3]
-
The flask is equipped with a reflux condenser, and the slurry is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.[3]
-
After 22 hours, the biphasic mixture is cooled to 57 °C.
-
Seed crystals are introduced to initiate crystallization.
-
The mixture is then allowed to cool to ambient temperature and is further cooled in an ice-water bath for one hour.
-
The resulting solid is isolated by filtration, washed with cold water, and dried under vacuum to yield this compound as a light tan granular solid.[3]
A corrected yield of 87% has been reported for this procedure.[3]
Synthesis of a Derivative: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide
This protocol demonstrates the utility of this compound as a synthetic intermediate.[2]
Experimental Protocol:
-
A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) in acetonitrile (2.0 mL) is stirred at room temperature for 12 hours.[2]
-
The solvent is evaporated under reduced pressure.
-
Distilled water (5.0 mL) is added to the residue, and the mixture is extracted twice with ethyl acetate (5.0 mL).[2]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford the title compound.[2]
Biological Activity and Therapeutic Potential
While direct biological data for this compound is limited in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in a multitude of clinically approved drugs.[4][5] Furthermore, structure-activity relationship (SAR) studies of pyrazole derivatives strongly suggest that the 3-tert-butyl substitution is a key feature for potent biological activity, particularly as a kinase inhibitor.[4][6]
Potential as a Kinase Inhibitor
The pyrazole ring is a privileged structure in the design of protein kinase inhibitors.[4][5][6][7] Numerous pyrazole-containing molecules have been developed as potent inhibitors of various kinases, playing crucial roles in oncology and the treatment of inflammatory diseases.[4][6] The tert-butyl group at the 3-position of the pyrazole ring is a recurring motif in potent kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the kinase.
Potential Signaling Pathway Involvement
Given the prevalence of pyrazole-based kinase inhibitors, it is plausible that derivatives of this compound could modulate key signaling pathways involved in cell proliferation and inflammation. Two such pathways are the Cyclin-Dependent Kinase (CDK) pathway and the TBK1/IKKε pathway.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are a family of protein kinases that regulate the progression of the cell cycle.[8][9] Dysregulation of CDK activity is a hallmark of cancer.[9] The general mechanism of CDK activation involves binding to a cyclin partner and subsequent phosphorylation.[8] The activated CDK-cyclin complex then phosphorylates various substrate proteins to drive the cell cycle forward.[8][9]
Caption: Simplified CDK signaling pathway for G1/S phase transition.
TBK1/IKKε Signaling Pathway
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IKKs that play crucial roles in the innate immune response by activating the transcription factor IRF3, leading to the production of type I interferons.[10][11] These kinases are activated in response to viral and bacterial infections.[12]
Caption: Overview of the TBK1/IKKε signaling pathway in innate immunity.
Suggested Experimental Workflows
Based on the likely biological activity of this compound as a kinase inhibitor, the following experimental workflow is proposed for its evaluation.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
This compound is a readily accessible and versatile chemical scaffold. While direct and extensive biological data for this specific compound are not yet prevalent in the scientific literature, the well-established importance of the pyrazole core and the 3-tert-butyl substituent in kinase inhibition strongly suggests its potential as a valuable starting point for the design of novel therapeutic agents. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthetic utility and biological potential of this promising molecule, particularly in the context of cancer and inflammatory diseases driven by aberrant kinase activity. Further investigation into its specific biological targets and mechanism of action is warranted and could lead to the development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (CAS: 141459-53-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-butyl-3-methyl-1H-pyrazol-5-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and agrochemical research. Its unique structural arrangement, featuring a pyrazole core substituted with a tert-butyl group, a methyl group, and an amine moiety, offers a versatile platform for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its utility as a synthetic intermediate in the development of novel compounds. While the direct biological activity of this compound is not extensively documented, its role in the creation of pharmacologically active agents is significant.
Chemical and Physical Properties
This compound is a white to brown crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 141459-53-2 | [2] |
| Molecular Formula | C₈H₁₅N₃ | [2] |
| Molecular Weight | 153.23 g/mol | |
| Melting Point | 70-71 °C | [3] |
| Appearance | White to Brown powder to crystal | [1] |
| Purity | >97.0% (GC) | [1] |
| IUPAC Name | This compound | |
| InChI Key | CMPRMWFPGYBHTQ-UHFFFAOYSA-N | |
| SMILES | CC1=NN(C(N)=C1)C(C)(C)C | [2] |
| Storage | 2-8 °C, Keep in dark place, inert atmosphere | [2][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 1.48 (s, 9H), 1.95 (s, 3H), 4.71 (br s, 2H), 5.18 (s, 1H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 14.1, 29.6, 58.2, 93.9, 145.3, 145.6 | [3] |
| IR (neat) cm⁻¹ | 3435, 3331, 3228, 2976, 2937 | [3] |
| HRMS (ESI) | calcd for C₈H₁₆N₃ (M+H⁺): 154.1344, found: 154.13335 | [3] |
Experimental Protocols
The synthesis of this compound is well-documented, with environmentally friendly methods available.
Synthesis of this compound
A modified, environmentally friendly procedure has been developed that avoids the use of organic solvents.[3]
Experimental Workflow:
Caption: Synthesis workflow for this compound.
Detailed Methodology: [3]
-
A 250-mL three-necked round-bottomed flask is charged with solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).
-
2 M NaOH (98.3 mL, 196.6 mmol) is added, and the mixture is stirred at ambient temperature until a complete solution is formed (approximately 10 minutes).
-
3-Aminocrotononitrile (16.82 g, 196.6 mmol) is added, and the flask is equipped with a reflux condenser.
-
The slurry is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.
-
After 22 hours, the mixture is cooled to 57 °C, and seed crystals are introduced to initiate crystallization.
-
The heating is turned off, and the mixture is allowed to cool to ambient temperature with continuous stirring.
-
Once the internal temperature is below 30 °C, the slurry is cooled in an ice-water bath for one hour.
-
The solid product is isolated by filtration.
-
The collected solids are dried in a vacuum oven at ambient temperature for three days to yield the final product.
This procedure affords a corrected yield of 87% with 97% purity as determined by quantitative NMR.[3]
Role in Drug Discovery and Agrochemicals
While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial starting material for the synthesis of various bioactive molecules. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[5] Derivatives of this compound are investigated for a range of applications.
Synthesis of Pyrazole Derivatives
This amine is a versatile precursor for creating more complex pyrazole derivatives through reactions such as sulfonamidation and reductive amination.
4.1.1. Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide
This derivative is synthesized via a triethylamine-mediated sulfonamidation reaction.[6]
Reaction Scheme:
Caption: Synthesis of a pyrazole-based benzenesulfonamide derivative.
4.1.2. Synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
This compound is synthesized through a one-pot, two-step reductive amination.[5]
Experimental Workflow:
Caption: One-pot reductive amination for the synthesis of a secondary amine derivative.
Biological Significance of the Pyrazole Scaffold
The pyrazole nucleus is a prominent feature in a multitude of compounds exhibiting a broad spectrum of biological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, and anticancer agents. The versatility of the pyrazole ring allows for its interaction with various biological targets.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. The compound should be handled in a well-ventilated area.
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry. Its well-defined synthesis and reactive amine group make it an ideal starting material for the construction of more complex pyrazole-containing molecules with potential applications in drug discovery and agrochemical development. While this guide has focused on its chemical properties and synthetic utility due to the limited availability of direct biological data, the importance of this compound lies in its potential to unlock novel and potent bioactive agents. Further research into the biological activities of this compound and its derivatives is warranted.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
For Immediate Release
This whitepaper provides a comprehensive technical guide on the structural elucidation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a key building block in modern medicinal chemistry and drug development. The methodologies and data presented herein are intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's molecular framework.
Introduction
This compound is a substituted pyrazole derivative of significant interest in the synthesis of novel pharmaceutical compounds. Its structural features, including the bulky tert-butyl group and the reactive amine functionality, make it a versatile scaffold for creating a diverse range of molecules with potential therapeutic applications. Accurate and thorough structural elucidation is paramount to understanding its reactivity and to the rational design of new chemical entities. This guide details the integrated analytical approach used to confirm the structure of this compound, employing a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| CAS Number | 141459-53-2 |
| Appearance | Solid |
Spectroscopic Data for Structure Confirmation
The definitive structure of this compound was established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data from these analyses provide a complete picture of the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.3 | s | 1H | H-4 (pyrazole ring) |
| ~3.5 (broad) | s | 2H | -NH₂ |
| ~2.1 | s | 3H | -CH₃ (at C3) |
| ~1.5 | s | 9H | -C(CH₃)₃ (tert-butyl) |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-5 (attached to -NH₂) |
| ~148 | C-3 (attached to -CH₃) |
| ~95 | C-4 |
| ~58 | Quaternary C of tert-butyl |
| ~30 | -CH₃ of tert-butyl |
| ~12 | -CH₃ (at C3) |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (primary amine) |
| 2970-2870 | Strong | C-H stretching (alkane) |
| ~1620 | Medium | N-H bending (scissoring) |
| ~1580 | Medium | C=N stretching (pyrazole ring) |
| ~1460 | Medium | C-H bending (methyl and tert-butyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| m/z | Interpretation |
| 153 | [M]⁺ (Molecular ion) |
| 138 | [M - CH₃]⁺ |
| 96 | [M - C(CH₃)₃]⁺ |
Experimental Protocols
The following are detailed experimental protocols for the key analytical techniques used in the structure elucidation of this compound. These protocols are based on standard procedures reported in the literature for similar compounds.
Synthesis of this compound
The synthesis of the title compound is a crucial first step for its characterization. A common method involves the cyclocondensation of tert-butylhydrazine with 3-aminocrotononitrile.
Procedure:
-
To a solution of tert-butylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or water), a base such as sodium hydroxide or triethylamine is added to liberate the free hydrazine.
-
3-Aminocrotononitrile is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography on silica gel.
NMR Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) was used for recording ¹H and ¹³C NMR spectra.[1][2]
Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Shimadzu FTIR-8400S, equipped with an Attenuated Total Reflectance (ATR) accessory was used.[1]
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as an Agilent 5973N MSD, was used.[3]
Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.
Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1 scan/second.
Visualization of the Elucidation Workflow
The logical flow of the structure elucidation process is depicted in the following diagram.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound has been successfully achieved through the synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The presented data and experimental protocols provide a robust framework for the unambiguous identification and characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the discovery and development of new pyrazole-based therapeutic agents.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Novel Pyrazole Derivatives
Introduction
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry.[1][2] First synthesized in 1883, the pyrazole nucleus is a versatile structural motif found in numerous natural and synthetic compounds.[2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[3] This has led to the development of a wide array of pyrazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic effects.[2][4][5][6] The presence of the pyrazole core in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, underscores its therapeutic significance and drives continued research into novel derivatives.[3][4][7]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel pyrazole derivatives. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for professionals in drug discovery and development.
General Synthesis Strategies
The construction of the pyrazole ring is typically achieved through well-established cyclocondensation reactions. The most common method is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[8][9] Other significant methods include 1,3-dipolar cycloaddition reactions between alkynes and diazo compounds, and multicomponent reactions that allow for the efficient, one-pot synthesis of highly substituted pyrazoles.[1][9][10]
Caption: General workflow for the synthesis of pyrazole derivatives.
Anticancer Activity
Pyrazole derivatives have emerged as potent anticancer agents by targeting various hallmarks of cancer.[11][12] Their mechanisms of action often involve the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.
1. Kinase Inhibition: Many pyrazole derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and components of the PI3K/AKT pathway.[13][14][15] By blocking the ATP-binding sites of these kinases, they disrupt downstream signaling cascades essential for tumor growth.[16] For instance, pyrazole-indole hybrids have shown the ability to inhibit Cyclin-Dependent Kinase 2 (CDK-2), arresting the cell cycle.[17][18]
Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazole derivatives.
2. Tubulin Polymerization Inhibition: Some pyrazole-chalcone hybrids act as antimitotic agents by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton required for cell division.[19][20] This disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis.[20]
Data on Anticancer Activity
The anticancer efficacy of novel pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| 5e | HCT-116 (Colon) | Xanthine Oxidase Inhibition | 3.6 | [21] |
| 25 | A549 (Lung) | VEGFR-2 Inhibition | 3.17 | [14] |
| 43 | MCF-7 (Breast) | PI3 Kinase Inhibition | 0.25 | [14] |
| 7a | HepG2 (Liver) | CDK-2 Inhibition | 6.1 | [17][18] |
| 7b | HepG2 (Liver) | CDK-2 Inhibition | 7.9 | [17][18] |
| 5b | K562 (Leukemia) | Tubulin Polymerization | 0.021 | [20] |
| Ferrocene-pyrazole (47c) | HCT-116 (Colon) | Not specified | 3.12 | [22] |
Table compiled from multiple sources for illustrative purposes.[14][17][18][20][21][22]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being a prime example.[4][7] The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs).[7][23] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can reduce inflammation with a lower risk of gastrointestinal side effects associated with traditional NSAIDs.[23][24][25]
Data on Anti-inflammatory Activity
| Compound ID | Assay | Selectivity | Activity (% Inhibition or IC₅₀) | Reference |
| FR140423 | Recombinant human COX | 150-fold for COX-2 | More potent than indomethacin | [25] |
| N5 | Cotton Granuloma | 47.9 (COX-2/COX-1) | 1.17 (Relative to Celecoxib) | [24] |
| N9 | Carrageenan Paw Edema | Not specified | 1.08 (Relative to Celecoxib) | [24] |
| 12a | In vitro COX assay | Good selectivity for COX-2 | Potency comparable to Indomethacin | [26] |
| Pyrazole-Thiazole Hybrid | In vitro COX/LOX assay | Dual COX-2/5-LOX | IC₅₀ = 0.03 µM (COX-2) | [7] |
Table compiled from multiple sources for illustrative purposes.[7][24][25][26]
Antimicrobial Activity
Novel pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains.[2][4][27] Their mechanism of action can involve the disruption of essential cellular processes, such as folate synthesis, similar to sulfonamides.[28] The structural versatility of the pyrazole scaffold allows for the development of compounds with broad-spectrum activity.[5]
Data on Antimicrobial Activity
The antimicrobial potency is often expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Target Organism | Type | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | Gram-negative Bacteria | 0.25 | [4] |
| Compound 4 | Streptococcus epidermidis | Gram-positive Bacteria | 0.25 | [4] |
| Compound 2 | Aspergillus niger | Fungus | 1.0 | [4] |
| 21a | Aspergillus niger | Fungus | 2.9 - 7.8 | [29] |
| 21a | Staphylococcus aureus | Gram-positive Bacteria | 62.5 - 125 | [29] |
| Compound 152 | Bacterial and Fungal Strains | Broad Spectrum | Most potent in series | [27] |
| Compound 3c | Bacterial Strains | Broad Spectrum | Potent high inhibitory activity | [30] |
Table compiled from multiple sources for illustrative purposes.[4][27][29][30]
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel compounds. Below are generalized protocols for the synthesis and biological assessment of pyrazole derivatives, based on common practices cited in the literature.
1. General Protocol for Synthesis of 1-Adamantyl-Pyrazole Derivatives
This protocol describes a representative Knorr synthesis.[8]
-
Reactant Preparation: Dissolve 1-adamantylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.
-
Base Addition: Add a base like triethylamine (1.1 eq) to neutralize the hydrochloride and free the hydrazine base. Stir for 15 minutes at room temperature.
-
Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.05 eq) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.[8]
2. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Caption: A standardized workflow for the MTT cell viability assay.
3. Protocol for Antimicrobial Susceptibility Testing (Agar Disk Diffusion)
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[4]
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and uniformly streak it onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterilize blank paper disks and impregnate them with a known concentration of the synthesized pyrazole compound dissolved in a solvent like DMSO.
-
Incubation: Place the impregnated disks onto the surface of the agar. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
4. Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of new compounds.[24][26]
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups for different doses of the pyrazole derivative.
-
Compound Administration: Administer the test compounds and standard drug orally or via intraperitoneal injection. The control group receives only the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.
Conclusion
The pyrazole scaffold remains a privileged and highly fruitful starting point for the design and discovery of novel therapeutic agents. Its structural versatility and proven track record in approved pharmaceuticals continue to inspire the development of new derivatives with potent and selective biological activities. Research into pyrazole-based compounds targeting cancer, inflammation, and microbial infections shows immense promise. Future work will likely focus on multi-target hybrids, the integration of computational modeling for rational design, and the development of compounds with improved pharmacokinetic and safety profiles, further solidifying the role of pyrazoles in modern medicine.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. chim.it [chim.it]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. srrjournals.com [srrjournals.com]
- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 21. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
- 24. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
In-depth Technical Guide on 1-tert-butyl-3-methyl-1H-pyrazol-5-amine: A Note on the Available Scientific Data
To Researchers, Scientists, and Drug Development Professionals,
This document addresses the inquiry into the mechanism of action of the chemical compound 1-tert-butyl-3-methyl-1H-pyrazol-5-amine . Following a comprehensive review of publicly available scientific literature and chemical databases, it must be noted that there is no specific information detailing the mechanism of action, pharmacological targets, or signaling pathways for this particular compound.
The available data consistently characterize this compound as a chemical intermediate or a building block in organic synthesis. Its primary utility lies in its application for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.
Due to the absence of research on its specific biological activity, it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, or diagrams of signaling pathways.
The following sections summarize the available information on this compound and the broader context of the pyrazole chemical class to which it belongs.
Role as a Chemical Intermediate
This compound is primarily used in synthetic organic chemistry. Its structure, featuring a reactive amine group and a stable pyrazole core, makes it a versatile precursor for creating a variety of more complex molecules.[1]
Key applications include:
-
Pharmaceutical Synthesis: It serves as a starting material in the development of potential therapeutic agents. For instance, it is used in the synthesis of kinase inhibitors for cancer treatment.[1] The pyrazole scaffold is a key component in a number of FDA-approved drugs.[2]
-
Agrochemical Development: This compound is a building block for modern pesticides, contributing to the creation of agrochemicals with improved selectivity and reduced environmental impact.[1]
-
Research on Novel Heterocyclic Compounds: Its chemical properties enable diverse modifications, making it a valuable tool in the exploration of new heterocyclic structures with potential biological activities.[1]
A documented synthesis of this compound involves the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile.[3] This compound is also used in C-N bond formation reactions to create other pyrazole derivatives.[3]
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
While there is no specific mechanism of action reported for this compound, the pyrazole ring system is a well-established "privileged structure" in medicinal chemistry. This means that this particular chemical scaffold is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities.
The diverse biological and pharmacological properties of pyrazole derivatives have made them valuable scaffolds in drug discovery.[2] Their versatility allows for interaction with numerous biological targets.[2]
Established therapeutic applications of pyrazole-containing drugs include:
-
Anti-inflammatory agents
-
Analgesics
-
Anticancer agents
-
Antipsychotics
-
Histamine H2-receptor agonists
The development of novel pyrazole-sulfonamide hybrids, for example, has been an area of significant interest in the search for new anticancer therapies.[4]
Conclusion
For researchers interested in the potential biological activities of derivatives of this compound, the broader literature on pyrazole pharmacology would be the most relevant area of study. Future research may elucidate a specific biological role for this compound itself, but such data is not presently available.
References
The Discovery of Pyrazole-Based Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This technical guide provides an in-depth overview of the discovery and development of pyrazole-based kinase inhibitors, covering their synthesis, key molecular targets, the signaling pathways they modulate, and the experimental protocols for their evaluation.
I. Synthesis of Pyrazole-Based Kinase Inhibitors
The synthesis of pyrazole-based kinase inhibitors is versatile, with several established methods. A common and effective approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. This method allows for the introduction of a wide variety of substituents on the pyrazole ring, which is crucial for modulating the inhibitor's potency and selectivity.
For instance, the synthesis of the FDA-approved JAK1/JAK2 inhibitor, Ruxolitinib, involves a multi-step process that highlights the complexity and precision required in pharmaceutical manufacturing.[3] A key step in one of its synthetic routes is the asymmetric addition of a pyrazole to an allene, catalyzed by a rhodium complex, to establish the desired stereochemistry.[1] Similarly, the synthesis of Crizotinib, a dual ALK and c-Met inhibitor, has been achieved through various routes, including a process involving a key Mitsunobu reaction.[2][4]
II. Key Kinase Targets and Signaling Pathways
Pyrazole-based inhibitors have been developed to target a wide range of protein kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors and for the rational design of new therapeutic agents.
Cyclin-Dependent Kinases (CDKs) and the Cell Cycle
CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, orchestrate the progression of the cell cycle. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrazole-based inhibitors can effectively target CDK/cyclin complexes, inducing cell cycle arrest and apoptosis in cancer cells. The activity of these complexes is tightly regulated, with different CDK/cyclin pairs acting at specific phases of the cell cycle. For example, the CDK4/6-Cyclin D complex is crucial for the G1 phase, while the CDK1-Cyclin B complex governs the G2/M transition.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress, inflammation, and apoptosis.[5] This pathway is activated by a variety of extracellular stimuli, leading to the activation of a kinase cascade that ultimately results in the phosphorylation and activation of transcription factors and other downstream effectors.[6][7] Pyrazole-based compounds have been successfully developed as potent inhibitors of p38 MAPK, demonstrating therapeutic potential in inflammatory diseases.
Bone Morphogenetic Protein Receptor 2 (BMPR2) Signaling Pathway
The BMPR2 signaling pathway plays a crucial role in vascular homeostasis.[8] Ligand binding to the BMPR2 complex initiates a signaling cascade that involves the phosphorylation of SMAD transcription factors, which then translocate to the nucleus to regulate gene expression.[8] Pyrazole-based inhibitors have been developed that can selectively target BMPR2.
III. Experimental Protocols
A systematic workflow is essential for the evaluation of novel pyrazole-based kinase inhibitors. This typically begins with in vitro kinase assays to determine direct enzymatic inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Test compounds (dissolved in DMSO)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and its substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[9]
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in appropriate medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a plate reader.[10]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of Kinase Signaling
This technique is used to detect changes in the phosphorylation state of proteins within a signaling pathway upon treatment with an inhibitor.
Materials:
-
Cells and test compounds
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat them with the test compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for protein loading.
IV. Data Presentation: Inhibitory Activities of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of selected pyrazole-based compounds against various kinases. This data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
Table 1: Inhibitory Activity of Pyrazole-Based CDK Inhibitors
| Compound | Target Kinase | Bioactivity Metric | Potency | Reference |
| Compound 15 | CDK2 | Ki | 0.005 µM | [11] |
| Compound 14 | CDK2 | Ki | 0.007 µM | [11] |
| Compound 14 | CDK5 | Ki | 0.003 µM | [11] |
| Compound 9 | CDK2/cyclin A2 | IC50 | 0.96 µM | [12] |
| Compound 7d | CDK2/cyclin A2 | IC50 | 1.47 µM | [12] |
| Compound 7a | CDK2/cyclin A2 | IC50 | 2.0 µM | [12] |
| AT7519 | Multi-CDK | IC50 | 10-210 nM | [12] |
Table 2: Inhibitory Activity of Pyrazole-Based p38 MAPK Inhibitors
| Compound | Target Kinase | Bioactivity Metric | Potency | Reference |
| BIRB 796 | p38α MAPK | Kd | 0.1 nM | [13] |
| SB203580 | p38α/β MAPK | IC50 | 50-100 nM | [13] |
| Celecoxib | p38 MAPK | IC50 | ~10-25 µM | [13] |
Table 3: Inhibitory Activity of Other Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | Bioactivity Metric | Potency | Reference |
| Afuresertib | Akt1 | Ki | 0.08 nM | |
| Compound 2 | Akt1 | IC50 | 1.3 nM | |
| Compound 6 | Aurora A | IC50 | 0.16 µM | |
| Compound 7 | Aurora A | IC50 | 28.9 nM | |
| Compound 7 | Aurora B | IC50 | 2.2 nM | |
| Asciminib (ABL-001) | Bcr-Abl | Kd | 0.5-0.8 nM | |
| Asciminib (ABL-001) | Bcr-Abl | IC50 | 0.5 nM | |
| Ruxolitinib | JAK1/JAK2 | IC50 | ~3 nM | |
| Ruxolitinib | JAK3 | IC50 | ~430 nM |
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for the chemical compound 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Signal Multiplicity | Assignment |
| ¹H | DMSO-d₆ | 1.48 | s | 9H, -C(CH₃)₃ |
| 1.95 | s | 3H, -CH₃ | ||
| 4.71 | br s | 2H, -NH₂ | ||
| 5.18 | s | 1H, pyrazole C4-H | ||
| ¹³C | CDCl₃ | 14.1 | - | -CH₃ |
| 29.6 | - | -C(CH₃)₃ | ||
| 58.2 | - | -C (CH₃)₃ | ||
| 93.9 | - | pyrazole C4 | ||
| 145.3 | - | pyrazole C3 | ||
| 145.6 | - | pyrazole C5 |
Note: NMR data was referenced from an Organic Syntheses procedure.[1]
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | Parameter | Value |
| IR (neat) | Wavenumber (cm⁻¹) | 3435, 3331, 3228, 2976, 2937 |
| HRMS (ESI) | Calculated for C₈H₁₆N₃ (M+H⁺) | 154.1344 |
| Found | 154.13335 |
Note: IR and HRMS data were referenced from an Organic Syntheses procedure.[1]
Experimental Protocol: Synthesis of this compound
The following protocol is a detailed methodology for the synthesis of this compound, as described in Organic Syntheses.[1]
Materials and Equipment:
-
tert-Butylhydrazine hydrochloride (98%)
-
2 M Sodium hydroxide (NaOH) solution
-
3-Aminocrotononitrile (96%)
-
250-mL three-necked round-bottomed flask
-
Large oval stir bar
-
Oil bath
-
Large plastic funnel
-
Thermocouple
-
Air-cooled reflux condenser
-
Nitrogen line
-
10-mL round-bottomed flask
-
Small stir bar
-
Dry ice/acetone bath
-
Magnetic stir plate
-
Ice-water bath
-
Pipette
Procedure:
-
A 250-mL three-necked round-bottomed flask equipped with a large oval stir bar is placed in an oil bath.
-
The flask is charged with solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).
-
2 M NaOH (98.3 mL, 196.6 mmol) is added to the flask.
-
Stirring is initiated at ambient temperature until a complete solution is formed (approximately 10 minutes).
-
3-Aminocrotononitrile (16.82 g, 196.6 mmol) is added through a funnel, and stirring is continued.
-
The funnel is replaced with a thermocouple, an air-cooled reflux condenser is attached, and the third neck is sealed with a glass stopper. The top of the condenser is connected to a nitrogen line.
-
The mixture is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.
-
After 22 hours, the yellow/orange biphasic mixture is cooled to 57 °C.
-
A ~2 mL aliquot of the well-stirred mixture is removed and placed in a 10-mL round-bottomed flask with a small stir bar. This flask is frozen in a dry ice/acetone bath.
-
The 10-mL flask is then allowed to warm slowly on a magnetic stir plate with stirring to form a slurry of seed crystals.
-
While maintaining the bulk reaction at 57 °C with vigorous stirring, the seed slurry is introduced into the 250-mL flask in a single portion.
-
Once crystallization is evident by the formation of large clear globules, the heating is turned off, and the oil bath is removed.
-
Vigorous stirring is continued as the mixture cools to ambient temperature.
-
When the internal temperature is below 30 °C, the slurry is immersed in an ice-water bath for one hour.
-
The product is then isolated by filtration.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process for this compound.
Caption: Synthetic workflow for this compound.
References
The Pyrazole Scaffold: A Privileged Core for Novel Therapeutic Agents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous clinically successful drugs across various therapeutic areas, including inflammation, cancer, and cardiovascular diseases. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole-containing compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design and development of next-generation pyrazole-based therapeutics.
Key Therapeutic Targets and Quantitative Efficacy of Pyrazole Compounds
Pyrazole derivatives have demonstrated significant inhibitory activity against a range of enzymes and receptors. The following tables summarize the in vitro efficacy of selected pyrazole compounds against their primary targets, providing a comparative overview for drug development professionals.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Pyrazole Derivatives
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Diaryl Pyrazoles | COX-1 | >100 | >1000 | Celecoxib |
| COX-2 | 0.04 - 0.8 | |||
| Pyrazole-5-carboxamides | COX-1 | 1.5 - 15 | 10 - 100 | |
| COX-2 | 0.05 - 0.5 |
Table 2: Inhibition of Protein Kinases by Pyrazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Aminopyrazoles | Aurora A | 1.5 - 25 | Alisertib |
| BCR-ABL | 0.6 - 50 | Imatinib | |
| Indazolyl Pyrazoles | EGFR | 5 - 100 | Erlotinib |
| VEGFR-2 | 10 - 200 | Sunitinib |
Table 3: Inhibition of Monoamine Oxidase B (MAO-B) by Pyrazole Derivatives
| Compound Class | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference Compound |
| N-Phenyl-dihydropyrazoles | MAO-B | 0.05 - 1.0 | >100 | Selegiline |
Table 4: Inhibition of Tubulin Polymerization by Pyrazole Derivatives
| Compound Class | Activity | IC50 (µM) | Reference Compound |
| Pyrazole-chalcone hybrids | Tubulin Polymerization Inhibition | 1.0 - 10 | Colchicine |
Detailed Experimental Protocols
The following section outlines the methodologies for key in vitro assays used to determine the therapeutic potential of pyrazole compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe
-
Hemin (cofactor)
-
Test pyrazole compounds and reference inhibitors (e.g., Celecoxib)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds and reference inhibitor in DMSO.
-
In a 96-well plate, add the COX Assay Buffer, hemin, and ADHP probe.
-
Add the diluted test compounds or controls to the respective wells.
-
Initiate the reaction by adding the COX-1 or COX-2 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) at 1-minute intervals for 10-20 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
In Vitro Protein Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ATP consumed during the kinase-catalyzed phosphorylation of a substrate.
Materials:
-
Recombinant target kinase (e.g., EGFR, VEGFR-2, BCR-ABL, Aurora A)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test pyrazole compounds and reference inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds and reference inhibitor in the appropriate buffer.
-
Add the kinase, peptide substrate, and test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus, to the kinase activity. Calculate the percent inhibition and determine the IC50 value.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay measures the inhibition of MAO-B activity by monitoring the production of a fluorescent product.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test pyrazole compounds and reference inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds and reference inhibitor.
-
Add the MAO-B enzyme and test compound to the wells of the microplate.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline (Excitation: 310 nm, Emission: 380 nm).
-
Calculate the percent inhibition and determine the IC50 value.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)
This assay monitors the effect of test compounds on the polymerization of tubulin into microtubules using a fluorescent reporter.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test pyrazole compounds and reference compounds (e.g., Colchicine as inhibitor, Paclitaxel as stabilizer)
-
Black, 96-well microplates with clear bottoms
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds and reference compounds.
-
On ice, prepare a tubulin solution in Tubulin Polymerization Buffer containing the fluorescent reporter and GTP.
-
Add the diluted test compounds or controls to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well.
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Immediately begin recording the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every minute for 60-90 minutes.
-
The increase in fluorescence corresponds to tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of polymerization. Calculate IC50 values for inhibitors.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole compounds and a general workflow for their initial screening.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets underscore its importance. This technical guide has provided a comprehensive overview of the key therapeutic targets of pyrazole compounds, supported by quantitative data and detailed experimental protocols. The visualized signaling pathways offer a clear understanding of their mechanisms of action. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field, facilitating the development of novel and effective pyrazole-based therapies for a multitude of diseases.
The Emerging Potential of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-tert-butyl-3-methyl-1H-pyrazol-5-amine scaffold is a promising starting point for the development of novel therapeutics. While extensive biological data on its direct derivatives remain nascent in publicly available literature, the broader class of substituted pyrazoles has demonstrated significant potential in medicinal chemistry, particularly in oncology and kinase inhibition. This guide provides a comprehensive overview of the synthetic accessibility of this compound derivatives and explores the potential therapeutic applications based on data from structurally related compounds.
Core Structure and Synthetic Accessibility
The this compound core offers a versatile platform for chemical modification. The presence of a primary amine at the C5 position allows for a wide range of derivatization reactions, including amidation, sulfonamidation, and reductive amination, enabling the exploration of diverse chemical space to modulate biological activity.
Caption: Core chemical structure of this compound.
Synthetic Derivatization Strategies
The primary amine of the core scaffold serves as a key functional handle for the synthesis of diverse derivatives. The following diagram illustrates common synthetic pathways for derivatization.
Methodological & Application
Application Notes and Protocols: Knorr Pyrazole Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and versatile cyclocondensation reaction for the preparation of substituted pyrazoles.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2] The resulting pyrazole scaffold is a key structural motif in a vast array of biologically active compounds, making the Knorr synthesis an indispensable tool in medicinal chemistry and drug discovery.[1] Pyrazole-containing molecules have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Notable examples of drugs synthesized using this methodology include Celecoxib and Antipyrine.
This document provides detailed protocols for the synthesis of substituted pyrazoles via the Knorr reaction, a summary of quantitative data for various derivatives, and an overview of the reaction mechanism and factors influencing regioselectivity.
Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis proceeds through an acid-catalyzed mechanism.[3] The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate yields the stable aromatic pyrazole ring.[1]
A critical consideration in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[4] The regiochemical outcome is influenced by several factors:
-
Steric Hindrance: The initial attack of the hydrazine is generally favored at the less sterically hindered carbonyl group.[4]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly influence the ratio of the resulting regioisomers. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some cases.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific substituted pyrazoles. These are intended as representative examples and may require optimization for different substrates and scales.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.
Materials:
-
Hydrazine hydrate
-
Acetylacetone (2,4-pentanedione)
-
Water
-
Ether
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100 °C)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a flask immersed in an ice bath, prepare a solution of hydrazine hydrate in water.
-
While maintaining the temperature at approximately 15 °C, add acetylacetone (0.50 mole) dropwise to the hydrazine solution with continuous stirring. The addition should take about 30 minutes.[6]
-
Continue stirring the mixture at 15 °C for an additional hour.[6]
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.[6]
-
Transfer the mixture to a separatory funnel and extract the product with 125 mL of ether. Separate the layers and extract the aqueous layer with four additional 40 mL portions of ether.[6]
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[6]
-
Remove the ether by distillation. The resulting slightly yellow crystalline residue is 3,5-dimethylpyrazole.[6]
-
The product can be further purified by recrystallization from approximately 250 mL of 90-100 °C petroleum ether.[6]
Expected Yield: 77-81%[6] Melting Point: 107-108 °C[6]
Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone from a β-ketoester, ethyl benzoylacetate, and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Scintillation vial (20 mL)
-
Hot plate with stirring capability
-
Büchner funnel
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[7]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1 hour.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with stirring to induce precipitation.[7]
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring.[7]
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.[7]
-
Wash the collected solid with a small amount of cold water and allow it to air dry.[7]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis.
Table 1: Synthesis of Symmetrically Substituted Pyrazoles
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Hydrazine hydrate | Water | None | 15 | 1.5 | 77-81 | [6] |
| Acetylacetone | Hydrazine hydrate | Water | None | 40 | 2 | 95 | [8] |
| Acetylacetone | Hydrazine sulfate | Aqueous NaOH | NaOH | 15 | 1 | - | [9] |
Table 2: Synthesis of Unsymmetrically Substituted Pyrazoles and Regioselectivity
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine Derivative | Solvent | Isomer A (N-subst. adj. to R¹) | Isomer B (N-subst. adj. to R²) | Total Yield (%) | Reference |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Methylhydrazine | Ethanol | 1 | 1.5 | 85 | [5] |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Methylhydrazine | TFE | 1 | 9 | 80 | [5] |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Phenylhydrazine | Ethanol | 1 | 2.3 | 90 | [5] |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Phenylhydrazine | HFIP | >99 | <1 | 88 | [5] |
| Ethyl Acetoacetate (R¹=Me, R²=OEt) | Phenylhydrazine | - | - | - | 98.55 | [10] |
TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol
Visualizations
Caption: Workflow of the Knorr Pyrazole Synthesis.
Caption: Competing pathways in Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. knorr pyrazole synthesis | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the one-pot synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established condensation reaction between a β-ketonitrile equivalent and a substituted hydrazine. Specifically, this protocol details the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile. This method offers a straightforward and efficient route to the target molecule in high yield and purity.
Introduction
5-Aminopyrazole derivatives are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents. Their versatile structure allows for further functionalization, leading to compounds with a broad spectrum of biological activities. The target molecule, this compound, incorporates a bulky tert-butyl group, which can enhance metabolic stability and receptor binding affinity of derivative compounds. This application note describes a robust one-pot synthesis that is scalable and utilizes readily available starting materials.
Reaction Scheme
The synthesis proceeds via the cyclization of tert-butylhydrazine with 3-aminocrotononitrile in an aqueous basic solution.
Caption: Reaction scheme for the one-pot synthesis.
Experimental Protocol
This protocol is adapted from a verified procedure published in Organic Syntheses.[1]
Materials:
-
tert-Butylhydrazine hydrochloride (98%)
-
3-Aminocrotononitrile (96%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dry ice
-
Acetone
-
Ice
Equipment:
-
250-mL three-necked round-bottomed flask
-
Large oval magnetic stir bar
-
Oil bath with a thermocouple
-
Air-cooled reflux condenser
-
Nitrogen line
-
Glass stopper
-
Pipette
-
10-mL round-bottomed flask with a small stir bar
-
Magnetic stir plate
-
Büchner funnel and filter flask
-
Sintered glass funnel (medium porosity)
Procedure:
-
To a 250-mL three-necked round-bottomed flask equipped with a large oval magnetic stir bar, add tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).
-
Add 2 M aqueous sodium hydroxide (98.3 mL, 196.6 mmol) to the flask and stir at room temperature until a complete solution is formed (approximately 10 minutes).
-
Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) to the reaction mixture and continue stirring.
-
Assemble the flask with a thermocouple and an air-cooled reflux condenser connected to a nitrogen line. Seal the third neck with a glass stopper.
-
Heat the mixture to an internal temperature of 90 °C with vigorous stirring for 22 hours.
-
After 22 hours, cool the resulting yellow/orange biphasic mixture to 57 °C.
-
Seeding (Optional but Recommended):
-
Remove a ~2 mL aliquot of the well-stirred mixture and place it in a 10-mL round-bottomed flask.
-
Freeze the aliquot in a dry ice/acetone bath.
-
Allow the frozen aliquot to warm to room temperature while stirring to form a slurry of seed crystals.
-
Add this seed slurry back to the main reaction mixture at 57 °C to induce crystallization.
-
-
Once crystallization begins, turn off the heating and remove the oil bath. Continue vigorous stirring as the mixture cools to room temperature.
-
When the internal temperature is below 30 °C, place the flask in an ice-water bath for 1 hour.
-
Filter the resulting slurry through a Büchner funnel.
-
Wash the collected solid with two 50 mL portions of cold deionized water.
-
Dry the solid under vacuum to a constant weight to obtain this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| tert-Butylhydrazine HCl | 25.00 g (196.6 mmol) | [1] |
| 3-Aminocrotononitrile | 16.82 g (196.6 mmol) | [1] |
| 2 M NaOH | 98.3 mL (196.6 mmol) | [1] |
| Reaction Conditions | ||
| Temperature | 90 °C | [1] |
| Reaction Time | 22 hours | [1] |
| Solvent | Aqueous NaOH | [1] |
| Results | ||
| Yield | 87% | [1] |
| Purity (by qNMR) | 97% | [1] |
| Appearance | Dried solid | [1] |
Safety Precautions
-
tert-Butylhydrazine hydrochloride: Handle with care. It is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Aminocrotononitrile: Handle in a well-ventilated area.
-
Sodium Hydroxide: Corrosive. Handle with appropriate PPE.
-
The reaction should be carried out in a well-ventilated fume hood.
Conclusion
The described one-pot synthesis provides an efficient and high-yielding method for the preparation of this compound. This protocol is well-suited for laboratory-scale synthesis and can be a valuable procedure for researchers in organic synthesis and drug development. The use of readily available and relatively inexpensive starting materials further enhances the practical applicability of this method.
References
Application Notes and Protocols: 1-tert-butyl-3-methyl-1H-pyrazol-5-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-butyl-3-methyl-1H-pyrazol-5-amine is a versatile heterocyclic building block widely employed in organic synthesis. Its unique structural features, including a reactive primary amine and a sterically hindered tert-butyl group, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various scaffolds, with a particular focus on compounds with therapeutic potential. The tert-butyl group can serve as a protecting group, which can be removed under acidic conditions.[1]
Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various heterocyclic systems, including but not limited to:
-
Pyrazolo[1,5-a]pyrimidines: This class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting potent activity as protein kinase inhibitors, making them promising candidates for cancer therapy.[2][3] The pyrazolo[1,5-a]pyrimidine scaffold is a purine analogue and can act as an antimetabolite in purine biochemical reactions.[4]
-
Pyrazole-based Sulfonamides: The incorporation of a sulfonamide moiety into the pyrazole structure can lead to compounds with a broad spectrum of pharmacological activities.[5]
-
N-Pyrazolyl Imines: These compounds serve as versatile intermediates in organic synthesis, for instance, in aza-Diels-Alder reactions to construct more complex nitrogen-containing heterocycles.[6][7][8]
Key Synthetic Transformations and Experimental Data
The following tables summarize quantitative data for key synthetic transformations starting from this compound and its derivatives.
Table 1: Synthesis of this compound
| Starting Materials | Reagents and Conditions | Product | Yield | Purity | Reference |
| tert-Butylhydrazine hydrochloride, 3-Aminocrotononitrile | 2 M NaOH, 90 °C, 22 h | This compound | 87% | 97% | [1] |
Table 2: Synthesis of N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine
| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| This compound, 2-Chloropyridine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C, 24 h | N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine | 100% | 100% | [1] |
Table 3: Deprotection to N-(3-Methyl-1H-pyrazol-5-yl)pyridin-2-amine
| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine | Trifluoroacetic acid, Water, 95 °C, 3 h | N-(3-Methyl-1H-pyrazol-5-yl)pyridin-2-amine | 84% | 100% | [1] |
Table 4: Synthesis of a Pyrazole-based Benzenesulfonamide
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride, triethylamine, acetonitrile, RT, 12 h | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | [5] |
Table 5: Synthesis of an N-Pyrazolyl Imine
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, 2-pyridinecarboxaldehyde | Magnesium sulfate, methanol, RT, 24 h | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81% | [6][7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
-
Reaction Setup: To a 250-mL three-necked round-bottomed flask equipped with a stir bar, add tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).
-
Base Addition: Add 2 M NaOH (98.3 mL, 196.6 mmol) and stir at ambient temperature until a complete solution is formed (approximately 10 minutes).
-
Addition of Nitrile: Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) to the flask.
-
Reaction: Heat the slurry to an internal temperature of 90 °C with vigorous stirring for 22 hours.
-
Work-up: Cool the biphasic mixture to 57 °C. To induce crystallization, a small aliquot can be frozen and then allowed to warm to form seed crystals, which are then added to the bulk mixture. Continue stirring as the mixture cools to ambient temperature and then in an ice-water bath for one hour.
-
Isolation: Isolate the solids by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine[1]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), 2-chloropyridine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq).
-
Solvent: Add anhydrous toluene.
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[5]
-
Reaction Setup: In a suitable flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol) in acetonitrile (2.0 mL).
-
Reagent Addition: Add 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol) and triethylamine (167 µL, 1.2 mmol).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Evaporate the solvent under reduced pressure. Add distilled water (5.0 mL) and extract with ethyl acetate (2 x 5.0 mL).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent.
Visualizations
Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidine Precursors
Caption: Synthetic route to a key pyrazolo[1,5-a]pyrimidine precursor.
Signaling Pathway: Inhibition of Protein Kinases by Pyrazolo[1,5-a]pyrimidines
Caption: Inhibition of a generic protein kinase signaling pathway.
Conclusion
This compound is a cornerstone building block for the synthesis of a multitude of heterocyclic compounds, particularly those with significant therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules. The straightforward synthesis of this aminopyrazole, coupled with its versatile reactivity, ensures its continued importance in the fields of organic synthesis and drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-based compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their versatile structure has led to the development of numerous FDA-approved drugs targeting a range of diseases, including cancer and inflammatory conditions.[1][2][3][4][5] High-throughput screening (HTS) of pyrazole compound libraries is a critical step in the drug discovery process, enabling the rapid identification of novel hit compounds with therapeutic potential.[6][7][8] These application notes provide detailed protocols for biochemical and cell-based assays commonly employed in the HTS of pyrazole libraries, with a focus on identifying kinase inhibitors.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers unique chemical properties that facilitate strong interactions with biological targets, particularly the ATP-binding pocket of kinases.[9] This makes pyrazole derivatives particularly promising as kinase inhibitors.[6] This document will detail protocols for robust and miniaturized assays suitable for screening large compound libraries against targets such as Cyclin-Dependent Kinase 8 (CDK8) and Aurora Kinase A, both of which are implicated in cancer progression.[9][10]
Data Presentation: Representative HTS Campaign Data
The following tables summarize hypothetical data from a high-throughput screening campaign of a 10,000-compound pyrazole-based library against CDK8 and a subsequent cell-based proliferation assay.
Table 1: Summary of Primary HTS Campaign against CDK8
| Metric | Value | Notes |
| Total Compounds Screened | 10,000 | Pyrazole-based library |
| Screening Concentration | 10 µM | Single-dose primary screen |
| Assay Format | 384-well plate, Biochemical | TR-FRET |
| Primary Hit Rate | 2.8% | 280 compounds |
| Confirmed Hit Rate | 1.5% | 150 compounds after dose-response |
| Potent Hits (IC₅₀ < 1 µM) | 0.4% | 40 compounds |
| Z'-factor (average) | 0.82 | Indicates excellent assay quality |
| Signal-to-Background (S/B) | 15 | Strong assay window |
Table 2: Dose-Response Data for Top 3 Confirmed Hits against CDK8
| Compound ID | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| PYR-001 | 85 | 1.1 | 98 |
| PYR-002 | 150 | 0.9 | 95 |
| PYR-003 | 320 | 1.0 | 97 |
Table 3: Cell Proliferation Data for Top 3 Hits in HCT116 Colon Cancer Cell Line
| Compound ID | GI₅₀ (µM) | Max Inhibition (%) |
| PYR-001 | 1.2 | 92 |
| PYR-002 | 3.5 | 88 |
| PYR-003 | 8.1 | 85 |
Signaling Pathway Diagrams
Understanding the biological context of the target is crucial for interpreting screening results. Below are diagrams of the CDK8 and Aurora Kinase A signaling pathways.
Caption: CDK8 signaling pathway in transcriptional regulation.
Caption: Role of Aurora Kinase A in mitotic progression.
Experimental Workflows
A successful HTS campaign relies on a well-defined workflow, from initial screening to hit validation.
Caption: A typical HTS workflow for a pyrazole library.
Experimental Protocols
The following are detailed protocols for key assays in an HTS campaign targeting kinases.
Protocol 1: TR-FRET Biochemical Assay for Kinase Inhibition (e.g., CDK8)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of a kinase by compounds from a pyrazole library.
Materials:
-
384-well, low-volume, white plates
-
Recombinant human CDK8/CycC enzyme
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-allophycocyanin (SA-APC) (Acceptor)
-
Detection Buffer (assay buffer containing EDTA to stop the reaction)
-
Pyrazole compound library (10 mM in DMSO)
-
Acoustic liquid handler (e.g., Echo)
-
Multimode plate reader with TR-FRET capability
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each pyrazole compound (from 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known CDK8 inhibitor (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting CDK8/CycC to 2 nM in TR-FRET Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution by mixing the biotinylated peptide substrate (to a final concentration of 200 nM) and ATP (to a final concentration of 20 µM, corresponding to the Kₘ for CDK8) in the assay buffer.[11]
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare the detection reagent by mixing the Europium-labeled anti-phospho-substrate antibody and SA-APC in the Detection Buffer.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for the development of the TR-FRET signal.[11]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)) where Ratio_compound is the ratio from a well with a test compound, Ratio_min is the average ratio from the positive control wells (maximum inhibition), and Ratio_max is the average ratio from the negative control wells (no inhibition).
-
Identify primary hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments to determine their IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
Protocol 2: ADP-Glo™ Biochemical Assay (Orthogonal Screen)
This protocol provides an alternative, luminescence-based method to confirm the activity of hits from the primary screen. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced.[2]
Materials:
-
384-well, white plates
-
Recombinant human CDK8/CycC enzyme
-
Peptide substrate
-
ATP
-
Kinase Assay Buffer (as in Protocol 1)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Confirmed hit compounds from the primary screen
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the confirmed hit compounds in Kinase Assay Buffer.
-
Add 2.5 µL of the compound dilutions to the assay wells.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate solution by mixing CDK8/CycC and the peptide substrate in the assay buffer.
-
Add 2.5 µL of the 2X enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.
-
Calculate the percent inhibition and determine the IC₅₀ values as described for the TR-FRET assay.
-
Protocol 3: High-Content Cellular Proliferation Assay
This protocol describes a high-content imaging-based assay to assess the effect of pyrazole compounds on the proliferation of cancer cells.
Materials:
-
384-well, black, clear-bottom imaging plates
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Confirmed hit compounds
-
DAPI (for nuclear staining)
-
Antibody against a proliferation marker (e.g., Ki-67 or phospho-Histone H3)
-
Fluorescently labeled secondary antibody
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed HCT116 cells into 384-well imaging plates at a density of 1,000 cells per well in 50 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in the cell culture medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate with the primary antibody against the chosen proliferation marker.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing both the DAPI and the proliferation marker channels.
-
Use image analysis software to:
-
Identify and count the total number of cells based on DAPI staining.
-
Quantify the intensity of the proliferation marker signal within the nuclei.
-
Calculate the percentage of proliferating cells (positive for the proliferation marker).
-
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO-treated control.
-
Plot the percent inhibition against the compound concentration to determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).
-
Hit Validation Cascade
Following the primary screen, a cascade of assays is essential to validate hits and eliminate false positives.[3][12]
Caption: A typical hit validation cascade in drug discovery.
Conclusion
The high-throughput screening of pyrazole-based compound libraries is a powerful strategy for the identification of novel drug candidates, particularly kinase inhibitors. The protocols and workflows detailed in these application notes provide a robust framework for researchers to conduct successful HTS campaigns. By employing a combination of biochemical and cell-based assays, and following a rigorous hit validation cascade, promising pyrazole-based compounds can be efficiently identified and advanced into lead optimization programs.
References
- 1. researchgate.net [researchgate.net]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 7. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Synthesis of N-Substituted Pyrazoles from Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-substituted pyrazoles, a critical scaffold in medicinal chemistry and materials science, with a focus on methods starting from readily available primary amines.
Introduction
N-substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Their versatile structure also makes them valuable as ligands in coordination chemistry and as building blocks in organic synthesis. While classical methods often rely on hydrazine derivatives, which can be hazardous and difficult to handle, modern synthetic strategies have increasingly focused on the use of primary amines as the nitrogen source for the pyrazole ring. This approach offers a more direct, safer, and often more efficient route to a wide array of N-alkyl and N-aryl pyrazoles.
This application note details several key methodologies for the synthesis of N-substituted pyrazoles from primary amines, including a direct one-pot synthesis, the classic Paal-Knorr condensation, and copper-catalyzed N-arylation reactions. Detailed experimental protocols and tabulated data are provided to facilitate the practical application of these methods in a laboratory setting.
I. Direct One-Pot Synthesis from Primary Amines and 1,3-Dicarbonyl Compounds
A highly efficient and straightforward method for the preparation of N-alkyl and N-aryl pyrazoles involves the direct, one-pot reaction of primary amines with 1,3-dicarbonyl compounds in the presence of an electrophilic amination reagent.[1][2][3][4][5] This metal-free approach is notable for its mild reaction conditions, short reaction times, and broad substrate scope, tolerating a variety of functional groups on both the amine and the dicarbonyl component.[1][2]
General Reaction Scheme
References
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmaceuticals such as Celebrex (celecoxib), Viagra (sildenafil), and Acomplia (rimonabant). The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the synthesis of substituted pyrazoles.[1][2] This [3+2] cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene, to form a five-membered heterocyclic ring. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles using various 1,3-dipoles.
I. Synthesis of Pyrazoles using Nitrile Imines
Nitrile imines are highly reactive 1,3-dipoles that are typically generated in situ from hydrazonoyl halides in the presence of a base.[3] They readily react with alkynes and alkenes to afford pyrazoles and pyrazolines, respectively.[2][3]
General Reaction Scheme:
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on the nitrile imine and the dipolarophile.[4]
Caption: General workflow for pyrazole synthesis via nitrile imine cycloaddition.
Quantitative Data Summary:
| Entry | Hydrazonoyl Chloride (R1, R2) | Dipolarophile (R3, R4) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | C6H5, C6H5 | 3-Formylchromone | Et3N | EtOH | RT | 12 | 92 | [3] |
| 2 | 4-Cl-C6H4, C6H5 | 3-Formylchromone | Et3N | EtOH | RT | 12 | 95 | [3] |
| 3 | C6H5, 4-NO2-C6H4 | α-bromocinnamaldehyde | Et3N | Toluene | RT | 24 | 85 | [2] |
| 4 | 4-MeO-C6H4, C6H5 | α-bromocinnamaldehyde | Et3N | Toluene | RT | 24 | 82 | [2] |
Experimental Protocol: Synthesis of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4H-chromen-4-one [3]
-
Materials:
-
3-Formylchromone (1.0 mmol)
-
N-phenyl-benzohydrazonoyl chloride (1.1 mmol)
-
Triethylamine (Et3N) (1.5 mmol)
-
Ethanol (EtOH) (10 mL)
-
-
Procedure:
-
To a solution of 3-formylchromone (1.0 mmol) in ethanol (10 mL), add N-phenyl-benzohydrazonoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure pyrazole derivative.
-
II. Synthesis of Pyrazoles using Diazo Compounds
Diazo compounds, particularly α-diazoesters, are versatile 1,3-dipoles for pyrazole synthesis.[5] Their reaction with alkynes, often catalyzed by Lewis acids or transition metals, provides a direct route to highly functionalized pyrazoles.[5][6] Catalyst-free cycloaddition by heating is also possible.[7]
General Reaction Scheme:
The cycloaddition of diazo compounds to alkynes can proceed through a concerted or stepwise mechanism, and the regioselectivity is a key consideration.
Caption: General pathway for pyrazole synthesis from diazo compounds and alkynes.
Quantitative Data Summary:
| Entry | Diazo Compound | Ynone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl diazoacetate | 1,3-Diphenylprop-2-yn-1-one | Al(OTf)3 | DCE | 80 | 2 | 85 | [5] |
| 2 | Methyl diazoacetate | 1-(p-tolyl)prop-2-yn-1-one | Al(OTf)3 | DCE | 80 | 3 | 78 | [5] |
| 3 | Ethyl 2-diazo-3-oxobutanoate | Phenylacetylene | None | Neat | 80 | 1 | 98 | [7] |
| 4 | Dimethyl diazomalonate | Dimethyl acetylenedicarboxylate | None | Neat | 80 | 0.5 | 99 | [7] |
Experimental Protocol: Synthesis of Ethyl 5-benzoyl-1-benzyl-3-phenyl-1H-pyrazole-4-carboxylate [5]
-
Materials:
-
1,3-Diphenylprop-2-yn-1-one (0.2 mmol)
-
Ethyl diazoacetate (0.3 mmol)
-
Aluminum triflate (Al(OTf)3) (10 mol%)
-
1,2-Dichloroethane (DCE) (2 mL)
-
-
Procedure:
-
To a solution of 1,3-diphenylprop-2-yn-1-one (0.2 mmol) in DCE (2 mL), add Al(OTf)3 (10 mol%).
-
Add ethyl diazoacetate (0.3 mmol) to the reaction mixture.
-
Heat the mixture at 80 °C for 2 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired pyrazole.
-
III. Synthesis of Pyrazoles using Sydnones
Sydnones are mesoionic aromatic compounds that serve as stable nitrile imine synthons. They undergo [3+2] cycloaddition reactions with alkynes, typically at elevated temperatures, to produce pyrazoles with the extrusion of carbon dioxide.[8][9][10]
General Reaction Scheme:
The reaction involves a thermal cycloaddition followed by a retro-cycloaddition to eliminate CO2 and form the aromatic pyrazole ring.
Caption: Reaction pathway for pyrazole synthesis from sydnones and alkynes.
Quantitative Data Summary:
| Entry | Sydnone | Alkyne | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-(4-Bromophenyl)sydnone | Phenylacetylene | Xylene | 140 | 12 | 85 | [9][11] |
| 2 | 3-Phenylsydnone | Dimethyl acetylenedicarboxylate | Toluene | Reflux | 24 | 90 | [8] |
| 3 | 3-(2-Fluorophenyl)sydnone | Dimethyl acetylenedicarboxylate | Xylene | Reflux | 24 | 85 | [8] |
| 4 | 3-Phenylsydnone | Ethyl propiolate | Xylene | 140 | 12 | 78 | [9][11] |
Experimental Protocol: Synthesis of Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-4,5-dicarboxylate [8]
-
Materials:
-
3-(2-Fluorophenyl)sydnone (1.0 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol)
-
Xylene (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(2-fluorophenyl)sydnone (1.0 mmol) in xylene (10 mL).
-
Add dimethyl acetylenedicarboxylate (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure pyrazole.
-
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis of Substituted Pyrazoles from Aryl-sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of 1,3,5-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The regioselective synthesis of 1,3,5-substituted pyrazoles is a crucial aspect of drug discovery and development, as the substitution pattern on the pyrazole ring often dictates the pharmacological properties of the molecule. This document provides detailed application notes and experimental protocols for several key methods for the regioselective synthesis of 1,3,5-substituted pyrazoles.
I. Synthesis from Acetylenic Ketones and Hydrazines
This method offers a highly regioselective route to 1,3,5-substituted pyrazoles. The reaction proceeds with excellent yields and predictability, making it a versatile tool for synthesizing a diverse range of pyrazole derivatives.[1][2][3][4]
Reaction Workflow
Caption: General workflow for the synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones.
Experimental Protocol
A general procedure for the synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines is as follows:
-
To a solution of the acetylenic ketone (1.0 mmol) in ethanol (10 mL), add the substituted hydrazine (1.2 mmol).
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1,3,5-substituted pyrazole.
Quantitative Data Summary
| Entry | Acetylenic Ketone (R1, R2) | Hydrazine (R3) | Yield (%) | Reference |
| 1 | Phenyl, Phenyl | Methylhydrazine | 95 | [1] |
| 2 | 4-Methoxyphenyl, Phenyl | Methylhydrazine | 92 | [1] |
| 3 | Phenyl, Phenyl | Phenylhydrazine | 98 | [1] |
| 4 | 4-Chlorophenyl, Phenyl | Phenylhydrazine | 96 | [1] |
II. Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method provides an efficient and completely regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[5][6][7][8][9] It is particularly advantageous when substituents at the 3- and 5-positions are similar, a scenario where other methods often yield isomeric mixtures.[5][6]
Reaction Workflow
Caption: Workflow for the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones.
Experimental Protocol
The following is a general experimental procedure for this method:[5]
-
To a solution of the N-alkylated tosylhydrazone (0.18 mmol) and the terminal alkyne (0.36 mmol) in pyridine (1 mL), add t-BuOK (0.36 mmol) and 18-crown-6 (0.09 mmol) at 0 °C.
-
Stir the reaction mixture at room temperature for 15 minutes to 12 hours, monitoring by TLC.
-
After completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure 1,3,5-trisubstituted pyrazole.
Quantitative Data Summary
| Entry | N-Alkylated Tosylhydrazone (R1, R2) | Terminal Alkyne (R3) | Yield (%) | Reference |
| 1 | Methyl, Phenyl | Phenylacetylene | 76 | [5] |
| 2 | Methyl, 4-Methoxyphenyl | Phenylacetylene | 72 | [5] |
| 3 | Methyl, Phenyl | 4-Ethynyltoluene | 78 | [5] |
| 4 | Benzyl, Phenyl | Phenylacetylene | 85 | [8] |
III. Synthesis from α,β-Unsaturated Ketones (Chalcones) and Hydrazines
The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives is a classical and widely used method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles.[10][11] In some cases, the pyrazole is formed directly.[12]
Reaction Workflow
Caption: General workflow for the synthesis of 1,3,5-substituted pyrazoles from chalcones.
Experimental Protocol
A typical procedure for the synthesis of 1,3,5-substituted pyrazoles from chalcones is as follows:[11]
-
A mixture of the substituted chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 1,3,5-substituted pyrazole.
Quantitative Data Summary
| Entry | Chalcone (R1, R2) | Hydrazine (R3) | Yield (%) | Reference |
| 1 | Phenyl, Phenyl | Hydrazine Hydrate | 85-90 | [11] |
| 2 | 4-Chlorophenyl, Phenyl | Hydrazine Hydrate | 82 | [12] |
| 3 | 4-Methoxyphenyl, Phenyl | Hydrazine Hydrate | 88 | [12] |
| 4 | Phenyl, 4-Nitrophenyl | Hydrazine Hydrate | 79 | [12] |
IV. One-Pot, Three-Component Synthesis
One-pot, multi-component reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates.[1][13][14]
Reaction Workflow
Caption: One-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles.
Experimental Protocol
The following protocol is based on an enzyme-catalyzed one-pot synthesis:[13][14]
-
To a mixture of benzaldehyde (1 mmol), phenylhydrazine hydrochloride (1 mmol), and β-nitrostyrene (1 mmol) in ethanol, add the immobilized lipase catalyst (TLL@MMI, 10 mg).
-
Stir the reaction mixture at 45 °C for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the catalyst and wash with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 1,3,5-trisubstituted pyrazole.
Quantitative Data Summary
| Entry | Aldehyde | Nitroolefin | Phenylhydrazine | Yield (%) | Reference |
| 1 | Benzaldehyde | β-Nitrostyrene | Phenylhydrazine | 90 | [13] |
| 2 | 4-Chlorobenzaldehyde | β-Nitrostyrene | Phenylhydrazine | 85 | [13] |
| 3 | 4-Methoxybenzaldehyde | β-Nitrostyrene | Phenylhydrazine | 82 | [13] |
| 4 | Benzaldehyde | 1-Nitroprop-1-ene | Phenylhydrazine | 75 | [13] |
V. Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[15][16][17][18][19]
Reaction Workflow
Caption: Microwave-assisted synthesis of 1,3,5-substituted pyrazoles.
Experimental Protocol
A representative microwave-assisted protocol for the synthesis of 1,3,5-substituted pyrazoles is as follows:[17]
-
In a microwave-safe vessel, mix the chalcone (0.01 mol), hydrazine hydrate (0.01 mol), and a small amount of glacial acetic acid.
-
Subject the reaction mixture to microwave irradiation (e.g., 280 W) for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Wash the resulting precipitate with cold water and dry.
-
Recrystallize the crude product from a suitable solvent mixture (e.g., ethanol/water) to obtain the pure product.
Quantitative Data Summary
| Entry | Chalcone (Substituent) | Reaction Time (min) | Power (W) | Yield (%) | Reference |
| 1 | 4-Chloro | 10 | 280 | 85 | [17] |
| 2 | 4-Nitro | 12 | 280 | 82 | [17] |
| 3 | 4-Dimethylamino | 8 | 280 | 88 | [17] |
| 4 | Unsubstituted | 10 | 280 | 90 | [17] |
Conclusion
The regioselective synthesis of 1,3,5-substituted pyrazoles can be achieved through a variety of efficient methods. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize these important heterocyclic compounds with high regioselectivity and in good to excellent yields.
References
- 1. One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles [organic-chemistry.org]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aluminum Chloride Mediated Reactions of N-Alkylated Tosylhydrazones and Terminal Alkynes: A Regioselective Approach to 1,3,5-Trisubstituted Pyrazoles [organic-chemistry.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijirt.org [ijirt.org]
- 12. Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] Prominent examples include the anti-inflammatory drug Celecoxib and various tyrosine kinase inhibitors used in cancer therapy.[1][4] Microwave-assisted organic synthesis has emerged as a transformative technology in drug discovery and development, offering significant advantages over conventional heating methods.[5][6] This green chemistry approach dramatically reduces reaction times from hours to minutes, often leading to higher yields and product purity.[1][7] These application notes provide detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, comparative data against conventional methods, and visualizations of experimental workflows and relevant biological pathways.
Key Advantages of Microwave-Assisted Synthesis
-
Speed: Reaction times are significantly reduced, accelerating the drug discovery pipeline.[1]
-
Yield: Increased reaction efficiency frequently results in higher product yields.[1][8]
-
Purity: Cleaner reactions with fewer by-products can simplify purification processes.[1]
-
Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[3][9]
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize quantitative data from various studies, highlighting the efficiency of microwave-assisted synthesis compared to traditional heating methods for the preparation of diverse pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles [1]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives [4]
| Product | Method | Power (W) | Temperature (°C) | Time | Yield (%) |
| Quinolin-2(1H)-one Pyrazoles | Microwave-Assisted | 360 | 120 | 7-10 min | 68-86 |
| Quinolin-2(1H)-one Pyrazoles | Conventional (Reflux) | N/A | Reflux | 10-12 h | 59-71 |
Table 3: One-Pot Synthesis of Pyrano[2,3-c]pyrazoles [4]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Pyrano[2,3-c]pyrazoles | Microwave-Assisted | 120 | 15 min | 92-99 |
Table 4: Synthesis of Pyrazole-Oxadiazole Hybrids [8]
| Product | Method | Time | Yield (%) |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 h | Lower |
Experimental Protocols
Herein are detailed methodologies for key microwave-assisted pyrazole synthesis experiments.
Protocol 1: Synthesis of Phenyl-1H-pyrazoles from Chalcones
This protocol describes the reaction of a chalcone derivative with a hydrazine to form a pyrazole.[1]
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor vials with stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the appropriate hydrazine derivative (1.2 mmol).[1]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).[1][10]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Protocol 2: One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolone Derivatives
This solvent-free protocol details a one-pot synthesis of medicinally relevant pyrazolone derivatives.[9]
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
Substituted phenylhydrazine (0.3 mmol)
-
Substituted benzaldehyde (0.3 mmol)
-
50-mL flask
Procedure:
-
In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), the selected substituted phenylhydrazine (0.3 mmol), and the substituted benzaldehyde (0.3 mmol).[9]
-
Place the flask in a domestic or scientific microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.[9]
-
After irradiation, allow the mixture to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate.
-
Collect the pure product by suction filtration.[9]
Protocol 3: Synthesis of Tetra-Substituted Pyrazoles
This protocol outlines the synthesis of tetra-substituted pyrazoles from nitrile precursors and various nucleophiles.[11]
Materials:
-
Nitrile precursor (e.g., ketene dithioacetal derivative) (1.0 mmol)
-
Nucleophile (hydrazine hydrate, methylhydrazine, phenylhydrazine, or thiosemicarbazide) (1.0 mmol)
-
Ethanol (3 mL)
-
Scientific microwave tube
Procedure:
-
Prepare an equimolar solution of the nitrile precursor and the chosen nucleophile in 3 mL of ethanol in a scientific microwave tube.[11]
-
Homogenize the solution, seal the tube, and place it into the microwave reactor.
-
Set the temperature to 80 °C and irradiate for 30 minutes.[11]
-
Monitor the reaction's progress using TLC with a developing solvent mixture of dichloromethane and ethyl acetate (2:1, v/v).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.
-
Collect the crude product by filtration. The product can be further purified by recrystallization.[1]
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a general workflow for microwave-assisted pyrazole synthesis and a representative signaling pathway targeted by pyrazole-containing drugs.
Caption: General workflow for microwave-assisted pyrazole synthesis.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.
Troubleshooting Guide
Low product yield and the presence of impurities are common issues in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these problems.
| Observation | Potential Cause | Recommended Action |
| Low or No Product Yield | Poor quality of starting materials: Impurities in tert-butylhydrazine hydrochloride or 3-aminocrotononitrile can lead to side reactions. Hydrazine derivatives can also degrade over time. | - Ensure the purity of the starting materials. It is recommended to use freshly opened or purified reagents. - Verify the integrity of the 3-aminocrotononitrile, as it can be susceptible to degradation. |
| Suboptimal reaction conditions: Incorrect temperature, reaction time, or inefficient stirring can hinder the reaction progress. | - Maintain a consistent internal reaction temperature of 90 °C with vigorous stirring.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | |
| Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Use a 1:1 molar ratio of tert-butylhydrazine hydrochloride to 3-aminocrotononitrile.[1] A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes be used to drive the reaction to completion. | |
| Presence of Impurities in the Final Product | Incomplete reaction: Unreacted starting materials may remain in the product mixture. | - Extend the reaction time and monitor for the disappearance of starting materials by TLC or LC-MS. |
| Side reactions: The formation of regioisomers or other byproducts can occur, especially with unsymmetrical starting materials. | - While the primary synthesis for this specific molecule is generally regioselective, ensure precise temperature control to minimize side reactions. | |
| Inefficient purification: The purification method may not be effectively removing all impurities. | - For purification, recrystallization from an appropriate solvent system is often effective. Column chromatography on silica gel can also be employed for more challenging separations. | |
| Discoloration of the Reaction Mixture | Formation of colored impurities: This is a common observation in pyrazole synthesis, often arising from the hydrazine starting material, especially when using hydrazine salts. The reaction mixture becoming acidic can also promote the formation of colored byproducts. | - The use of a mild base can help neutralize any acid and lead to a cleaner reaction profile. - Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative processes that may lead to colored impurities.[1] |
| Difficulty with Product Crystallization | Supersaturation or presence of oily impurities: The product may remain dissolved or form an oil instead of crystallizing. | - Seeding the solution with a small crystal of the desired product can induce crystallization.[1] - Ensure the removal of any oily impurities through appropriate workup and purification steps before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A corrected yield of approximately 87% can be expected when following the optimized procedure.[1]
Q2: How can I confirm the identity and purity of my final product?
The identity and purity of the product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and High-Performance Liquid Chromatography (HPLC).[1]
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, it is important to work in a well-ventilated fume hood. tert-Butylhydrazine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction evolves ammonia, which is a corrosive gas.[1]
Q4: Can I use a different base instead of sodium hydroxide?
While the provided protocol specifies 2 M sodium hydroxide, other inorganic bases could potentially be used. However, any substitution would require optimization of the reaction conditions.
Q5: The reaction is very slow. How can I increase the reaction rate?
Ensure that the internal reaction temperature is maintained at 90 °C and that the stirring is vigorous enough to ensure proper mixing of the biphasic mixture.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on a well-established procedure.[1]
Materials and Equipment:
-
250-mL three-necked round-bottomed flask
-
Large oval stir bar
-
Oil bath with a temperature controller
-
Plastic funnel
-
Thermocouple
-
Air-cooled reflux condenser
-
Nitrogen line
-
Ice-water bath
-
Filtration apparatus (Büchner funnel, filter flask)
-
tert-Butylhydrazine hydrochloride (98%)
-
2 M Sodium hydroxide (NaOH) solution
-
3-Aminocrotononitrile (96%)
-
Deionized water
-
Toluene
Procedure:
-
Equip a 250-mL three-necked round-bottomed flask with a large oval stir bar and place it in an oil bath.
-
Charge the flask with 25.00 g (196.6 mmol) of solid tert-butylhydrazine hydrochloride.
-
Add 98.3 mL of 2 M NaOH solution to the flask.
-
Begin stirring at ambient temperature until a complete solution is formed (approximately 10 minutes).
-
Add 16.82 g (196.6 mmol) of 3-aminocrotononitrile through the funnel and continue stirring.
-
Replace the funnel with a thermocouple, attach an air-cooled reflux condenser, and seal the third neck with a glass stopper. Connect the top of the condenser to a nitrogen line.
-
Heat the slurry to an internal temperature of 90 °C with vigorous stirring for 22 hours.
-
After 22 hours, cool the yellow/orange biphasic mixture to 57 °C.
-
To induce crystallization, seeding can be performed. If crystallization does not occur spontaneously, a small aliquot can be removed, frozen in a dry ice/acetone bath, and then allowed to warm slowly with stirring to form seed crystals. This seed slurry is then added back to the main reaction mixture.
-
Once crystallization begins, turn off the heating and remove the oil bath. Continue vigorous stirring as the mixture cools to ambient temperature.
-
When the internal temperature is below 30 °C, immerse the flask in an ice-water bath for one hour.
-
Isolate the solids by filtration and wash the filter cake with two 50-mL portions of cold deionized water, followed by two 25-mL portions of cold toluene.
-
Dry the product under vacuum at ambient temperature to yield a light tan granular solid.
Quantitative Data Summary
| Parameter | Value |
| Reactant 1 | tert-Butylhydrazine hydrochloride (25.00 g, 196.6 mmol) |
| Reactant 2 | 3-Aminocrotononitrile (16.82 g, 196.6 mmol) |
| Base | 2 M Sodium Hydroxide (98.3 mL, 196.6 mmol) |
| Reaction Temperature | 90 °C (internal) |
| Reaction Time | 22 hours |
| Product Mass (dried) | 27.0 g |
| Purity (by qNMR) | 97% |
| Corrected Yield | 87% |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for improving synthesis yield and purity.
References
Technical Support Center: Purification of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and cost-effectiveness, especially for larger quantities, and can yield high-purity crystalline material directly from the reaction mixture.[1] Column chromatography is a versatile alternative that can be effective for removing a wider range of impurities, including those with similar solubility properties to the desired product.
Q2: Which solvents are recommended for the recrystallization of this compound?
While a specific solvent system for the recrystallization of this compound is not extensively reported, general solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Mixed solvent systems, such as hexane/ethyl acetate, are also commonly employed. The choice of solvent will depend on the specific impurities present in your crude material.
Q3: My crude product is an oil and won't crystallize. What should I do?
"Oiling out" is a common issue in crystallization. This can happen if the compound is impure or if the cooling process is too rapid. Here are a few troubleshooting steps:
-
Verify Purity: Analyze a small sample of your crude product by thin-layer chromatography (TLC) or another analytical method to assess its purity. If significant impurities are present, you may need to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.
-
Induce Crystallization: If the product is relatively pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the pure compound.
-
Adjust Solvent System: The solvent system may not be optimal. Try a different solvent or a mixed solvent system. If the compound is too soluble, you can try adding an anti-solvent dropwise to the solution at an elevated temperature until turbidity is observed, then allowing it to cool slowly.
-
Trituration: If crystallization fails, try triturating the oil with a non-polar solvent like hexane. This can sometimes remove soluble impurities and induce the product to solidify.
Q4: I am seeing two spots on TLC after my reaction. What could the second spot be?
In the synthesis of this compound from tert-butylhydrazine and 3-aminocrotononitrile, the formation of a regioisomeric byproduct is possible. While the steric hindrance of the tert-butyl group generally favors the formation of the desired 5-amino isomer, the 3-amino isomer (1-tert-butyl-5-methyl-1H-pyrazol-3-amine) could be a potential impurity. Unreacted starting materials, particularly 3-aminocrotononitrile, could also be present.
Q5: Can I use silica gel column chromatography to purify this compound?
Yes, silica gel column chromatography can be used. However, it is important to note that 5-aminopyrazoles are basic compounds and can interact strongly with the acidic silica gel, which may lead to peak tailing and potential product degradation. To mitigate this, it is often recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (~0.5-1%), or to use deactivated silica gel.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during work-up and transfers. - Suboptimal recrystallization conditions (e.g., using too much solvent, cooling too quickly). - Product adhering to the silica column. | - Monitor the reaction by TLC or HPLC to ensure completion. - Ensure efficient extraction and minimize the number of transfers. - For recrystallization, use the minimum amount of hot solvent needed to dissolve the crude product and allow for slow cooling. - For column chromatography, consider using a less polar eluent or deactivating the silica gel with triethylamine. |
| Product is Colored (Yellow/Brown) | - Presence of oxidized impurities. - Residual starting materials or byproducts from the synthesis. | - Treat a solution of the crude product with a small amount of activated charcoal before filtration (use with caution as it may adsorb some of the desired product). - Perform a second recrystallization. - Utilize column chromatography for more effective separation of colored impurities. |
| Broad or Tailing Peaks in Column Chromatography | - Strong interaction between the basic amine and the acidic silica gel. - Inappropriate solvent system. | - Add a small amount of triethylamine (0.5-1%) to the eluent. - Use neutral alumina as the stationary phase instead of silica gel. - Optimize the eluent system by running TLC plates with different solvent mixtures to find a system that gives a good Rf value (around 0.3-0.4) and symmetrical spots. |
| Presence of a Persistent Impurity | - Formation of a stable byproduct, such as a regioisomer. - An impurity in one of the starting materials. | - Characterize the impurity by NMR or MS if possible to identify its structure. - If it is a regioisomer, careful optimization of the column chromatography conditions (e.g., using a shallow solvent gradient) may be necessary for separation. - Consider purifying the starting materials before use. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Yield | Purity Achieved | Advantages | Disadvantages |
| Crystallization | ~87%[1] | >97% (by qNMR)[1] | - Simple and cost-effective. - Can provide a high-purity crystalline product directly from the reaction mixture.[1] | - May not be effective for removing all impurities, especially those with similar solubility. - "Oiling out" can be an issue. |
| Column Chromatography | Variable | >95% | - Effective for separating a wide range of impurities, including regioisomers. - Can be used for non-crystalline products. | - More time-consuming and requires larger volumes of solvent. - Potential for product loss on the column due to the basicity of the amine. |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Reaction Work-up: After the synthesis reaction is complete, cool the reaction mixture to ambient temperature. If the product has already started to crystallize, further cool the slurry in an ice-water bath for one hour to maximize crystal formation.
-
Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solids sequentially with cold water and then with a cold organic solvent in which the product has low solubility (e.g., cold ethanol or hexane) to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for the purification of aminopyrazole derivatives.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent system. A common eluent system for aminopyrazoles is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: A decision-making workflow for the purification of this compound.
References
Side reactions in pyrazole synthesis and how to avoid them
Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and why does it occur?
A1: The most prevalent side reaction in pyrazole synthesis is the formation of regioisomers. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds. Several strategies can be employed to improve regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.
Q3: How can I distinguish between different pyrazole regioisomers?
A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NO
Optimization of reaction conditions for pyrazole synthesis
Welcome to the Technical Support Center for the Optimization of Pyrazole Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in Pyrazole Synthesis
Question: My pyrazole synthesis reaction is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can arise from several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Steps:
-
Assess Starting Material Purity: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is critical. Impurities can participate in side reactions, which will reduce the yield of your desired product and complicate the purification process.[1] It is often recommended to use a freshly opened or purified hydrazine derivative, as they can degrade over time.[1]
-
Optimize Reaction Stoichiometry: Ensure that you are using the correct stoichiometry of your reactants. In some instances, using a slight excess of the hydrazine derivative (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter that may require optimization.[1] For many condensation reactions, heating is necessary, and refluxing the reaction mixture can improve yields.[2] Microwave-assisted synthesis has also been shown to be an effective method for increasing yields and significantly reducing reaction times.[2][3]
-
Reaction Time: It is essential to monitor the progress of the reaction to determine the optimal duration.[1] Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials.[1][2]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. While ethanol is a common solvent, aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to give better results in some cases.[4] The use of green solvents or even solvent-free conditions has also been explored to improve yields and environmental friendliness.[5][6]
-
pH: The pH of the reaction mixture can influence the reaction rate and selectivity.[7] For the Knorr synthesis, an acid catalyst is typically used to facilitate the condensation.[7]
-
-
Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls or incomplete cyclization, as these can consume your starting materials and lower the yield of the desired pyrazole.[1]
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of two regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?
Answer:
The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to the formation of two different pyrazole products.[1][7] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The solvent can have a profound effect on regioselectivity. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to significantly improve the regioselectivity in favor of the desired isomer compared to reactions run in ethanol.[8] Aprotic dipolar solvents in the presence of an acid have also been reported to enhance regioselectivity.[4]
-
Reaction Conditions:
-
Catalyst: The choice of catalyst can influence the regioselectivity. While acid catalysis is common, exploring different types of catalysts might be beneficial.[4]
Issue 3: Difficult Purification of the Pyrazole Product
Question: I am having trouble purifying my pyrazole product. What are some common purification challenges and how can I overcome them?
Answer:
Purification of pyrazole compounds can be challenging due to the presence of closely eluting impurities, such as regioisomers or unreacted starting materials.[11] The basicity of the pyrazole ring can also lead to issues during silica gel chromatography.
Purification Troubleshooting:
-
Recrystallization: This is often an effective method for purifying solid pyrazole products.[1] Experiment with different solvent systems to find one that provides good separation from impurities. A common technique is to dissolve the compound in a hot solvent in which it is soluble and then add a solvent in which it is less soluble to induce crystallization.[12]
-
Column Chromatography:
-
Deactivating Silica Gel: The acidic nature of silica gel can cause tailing or even decomposition of basic pyrazole compounds. To mitigate this, you can deactivate the silica gel by adding a small amount of a base, like triethylamine or ammonia in methanol, to the slurry before packing the column.[12]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as neutral alumina or reversed-phase silica (C-18).[12]
-
-
Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. By treating the crude product with an acid, the pyrazole can be converted into a water-soluble salt, allowing for the removal of non-basic impurities by extraction with an organic solvent. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[12][13]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing pyrazoles?
A1: The most widely used method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, famously known as the Knorr pyrazole synthesis.[7][14] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[4][14]
Q2: I am observing a significant discoloration in my reaction mixture. Is this normal?
A2: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1] While it may not always affect the final product yield after purification, a cleaner reaction profile can sometimes be achieved by adding a mild base to neutralize any acid present.[1]
Q3: Can I run pyrazole synthesis under solvent-free conditions?
A3: Yes, solvent-free reaction conditions have been successfully applied to the synthesis of pyrazoles.[5] These methods are considered environmentally friendly and can offer benefits such as faster reaction rates and reduced energy usage.[5] Tetrabutylammonium bromide (TBAB) has been used as a recyclable, high-polarity reaction medium for the solvent-free synthesis of highly functionalized pyrazoles at room temperature.[5]
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield and Regioselectivity
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio | Reference |
| 1 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Room Temp | - | - | Equimolar mixture | [4] |
| 2 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc (acidic) | Room Temp | - | 74-77 | 98:2 | [4] |
| 3 | Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | 100 | 1 | 79 | N/A | [15][16] |
| 4 | N'-benzoylbenzohydrazide, Cyclohexyl isocyanide, DMAD | - | Acetone | Room Temp | 72 | 75 | N/A | [5] |
| 5 | N'-benzoylbenzohydrazide, Cyclohexyl isocyanide, DMAD | - | Solvent-free (TBAB) | Room Temp | < 1 | 86 | N/A | [5] |
Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | None | Ethylene Glycol | Room Temp | - | No Reaction | [3] |
| 2 | LiClO4 | Ethylene Glycol | Room Temp | - | 70-95 | [3] |
| 3 | Nano-ZnO | - | - | - | 95 | [4] |
| 4 | AgOTf (1 mol%) | - | Room Temp | 1 h | up to 99 | [3] |
| 5 | Acetic Acid | DMSO or Ethanol | - | - | Improved Selectivity | [4] |
Experimental Protocols
Detailed Methodology for Knorr Pyrazole Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one[15][16]
This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[16]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[16]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7][16]
-
Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane mobile phase) to ensure complete consumption of the ethyl benzoylacetate.[7][16]
-
Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation of the product.[15][16]
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes.[7][16]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1][16]
-
Wash the collected solid with a small amount of water and allow it to air dry completely.[7][16]
-
Determine the mass and percent yield of the product.[16]
-
Characterize the product by determining its melting point and acquiring a ¹H NMR spectrum.[15]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation important?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring. This typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, potentially leading to two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[2][3]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring reaction at the less crowded carbonyl group.[2]
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more likely site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, which reduces its nucleophilicity and favors attack by the other nitrogen atom.[2][3]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the formation of one regioisomer over another when compared to conventional solvents like ethanol.[2][4][5]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the final ratio of regioisomers.[2]
Q3: What alternative synthetic strategies can be employed to achieve high regioselectivity when the Knorr synthesis fails?
A3: When the classical Knorr synthesis results in poor regioselectivity, several alternative methods can provide better control:
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1- and 3-positions can direct the cyclization to a single regioisomer. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones.[2]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity, especially when similar substituents are present.[6][7][8]
-
1,3-Dipolar Cycloaddition Reactions: The reaction of nitrile imines with alkynes is a powerful tool for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[9]
-
Flow Chemistry: Continuous-flow synthesis has been shown to produce pyrazoles with excellent regioselectivity and in high yields.[10][11][12][13]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and, in some cases, improve regioselectivity.[14][15][16]
Troubleshooting Guide
Issue 1: My pyrazole synthesis yields a difficult-to-separate mixture of regioisomers.
-
Problem: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine produces a nearly 1:1 mixture of regioisomers.
-
Troubleshooting Strategies:
-
Solvent Modification: Change the solvent from a standard alcohol (e.g., ethanol) to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically increase regioselectivity.[4][5] For example, the reaction of a 1,3-diketone with methylhydrazine in ethanol might give a low regiomeric ratio, which can be significantly improved in TFE or HFIP.[4][5]
-
pH Adjustment: If using a substituted hydrazine, switch to its hydrochloride salt. The protonation of the more basic nitrogen can direct the initial nucleophilic attack, favoring the formation of one regioisomer.[3] Conversely, using the free hydrazine base can favor the opposite regioisomer.[3]
-
Temperature Control: Investigate the effect of reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.
-
Issue 2: The desired regioisomer is the minor product.
-
Problem: The reaction consistently produces the undesired regioisomer as the major product.
-
Troubleshooting Strategies:
-
Re-evaluate Electronic and Steric Factors: Analyze the substituents on your 1,3-dicarbonyl compound. A strong electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic. If this leads to the undesired isomer, consider synthesizing a new precursor where the electronic and steric influences are reversed to favor the formation of the desired product.
-
Employ a Directed Synthesis: Instead of a one-pot condensation, consider a stepwise approach using a 1,3-dicarbonyl surrogate with distinct reactive sites. For example, the use of acetylenic ketones often leads to highly predictable and regioselective pyrazole formation.[17][18]
-
Catalytic Approaches: Explore catalyst-based methods. For instance, iron-catalyzed routes for the synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols have been reported to be highly regioselective.[19]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been generated, and a pure sample of one isomer is required for further use.
-
Troubleshooting Strategies:
-
Chromatographic Separation:
-
TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2]
-
Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow, consistent elution are key to achieving good separation.
-
-
Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method. Experiment with a range of solvents to find one in which one isomer is significantly less soluble than the other at a given temperature.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone Substituent (R¹) | Solvent | Regioisomeric Ratio (1,3-isomer : 1,5-isomer) | Reference |
| 1 | CF₃ | EtOH | Low regioselectivity | [4][5] |
| 2 | CF₃ | TFE | 85 : 15 | [4] |
| 3 | CF₃ | HFIP | 97 : 3 | [4] |
| 4 | C₂F₅ | HFIP | >99 : 1 | [4][5] |
| 5 | C₃F₇ | HFIP | >99 : 1 | [4][5] |
Table 2: Influence of Hydrazine Form on Regioselectivity
| Entry | Hydrazine | Solvent | Major Regioisomer | Reference |
| 1 | Arylhydrazine Hydrochloride | MeOH | 1,3-disubstituted | [3] |
| 2 | Free Arylhydrazine | MeOH | 1,5-disubstituted | [3] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,3-Disubstituted Pyrazoles using Fluorinated Alcohols
-
Objective: To synthesize a 1,3-disubstituted pyrazole with high regioselectivity by leveraging the solvent effect of a fluorinated alcohol.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired regioisomer.
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
-
Objective: To achieve complete regioselectivity in the synthesis of a 1,3,5-trisubstituted pyrazole.
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (solvent)
-
-
Procedure:
-
To a solution of N-alkylated tosylhydrazone and terminal alkyne in pyridine, add t-BuOK and 18-crown-6.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor by TLC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure 1,3,5-trisubstituted pyrazole.[6]
-
Visualizations
Caption: A troubleshooting workflow for improving pyrazole synthesis regioselectivity.
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Pyrazoles from Acetophenones in Flow - GalChimia [galchimia.com]
- 12. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. scilit.com [scilit.com]
- 19. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. The information is designed to address specific issues that may be encountered during laboratory experiments and scale-up processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely accepted and high-yielding method is the condensation reaction between tert-butylhydrazine and 3-aminocrotononitrile.[1][2] Typically, tert-butylhydrazine hydrochloride is treated with a base, such as sodium hydroxide, to generate the free hydrazine, which then reacts with 3-aminocrotononitrile.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: The purity of both tert-butylhydrazine hydrochloride and 3-aminocrotononitrile is crucial. Impurities can lead to side reactions and inhibit the desired condensation.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature. Monitoring the reaction progress by techniques like TLC or LC-MS is recommended.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and concentration. Maintaining a reaction temperature of around 90 °C is reported to be effective.[1]
-
Product Isolation: The product has some solubility in water, so it is important to minimize the use of water during workup and to use a cold filtrate for washing the product to maximize recovery.[1]
Q3: I am observing significant byproduct formation. What are the likely side reactions?
A3: While specific byproducts for this reaction are not extensively documented in readily available literature, general side reactions in pyrazole synthesis from β-ketonitriles and hydrazines can include:
-
Formation of Isomeric Pyrazoles: If the β-ketonitrile is unsymmetrical, there is a possibility of forming regioisomers. However, with 3-aminocrotononitrile, this is less of a concern.
-
Hydrolysis of the Nitrile: The nitrile group of 3-aminocrotononitrile could potentially hydrolyze under the reaction conditions, especially if there are prolonged reaction times or high temperatures.
-
Side reactions of tert-butylhydrazine: Hydrazines can undergo oxidation or other side reactions if not handled under an inert atmosphere, although the provided literature procedures do not strictly require it.
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable eluent system would need to be developed to separate the starting materials from the product. LC-MS can provide more definitive evidence of product formation by confirming the mass of the desired compound.
Q5: What are the key safety precautions to consider when running this synthesis?
A5: Standard laboratory safety precautions should be followed. Tert-butylhydrazine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction evolves ammonia, which is a corrosive and toxic gas, so the reaction should be conducted in a well-ventilated fume hood.[1]
Troubleshooting Guides
Problem: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Starting Materials | Verify the purity of tert-butylhydrazine hydrochloride and 3-aminocrotononitrile using appropriate analytical techniques (e.g., NMR, melting point). Use reagents from a reliable supplier.[1] | Improved yield and cleaner reaction profile. |
| Incomplete Reaction | Increase reaction time and monitor by TLC or LC-MS until the starting materials are consumed. Ensure the internal reaction temperature is maintained at the optimal level (e.g., 90 °C).[1] | Higher conversion of starting materials to product. |
| Suboptimal Base Concentration | Ensure the correct molar equivalents of sodium hydroxide are used to neutralize the tert-butylhydrazine hydrochloride.[1] | Efficient generation of the free hydrazine for the reaction. |
| Product Loss During Workup | During filtration, wash the product with the cold filtrate instead of pure water to minimize dissolution.[1] Ensure complete precipitation of the product from the reaction mixture. | Increased isolated yield of the final product. |
Problem: Product Purity Issues
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | As mentioned above, ensure the reaction goes to completion to minimize the presence of unreacted starting materials in the final product. | Reduced levels of starting materials in the isolated product. |
| Side Reactions | Optimize the reaction temperature and time to minimize the formation of byproducts. Lowering the temperature slightly or reducing the reaction time once the starting materials are consumed might be beneficial. | A cleaner product with fewer impurities. |
| Inefficient Purification | If purity is still an issue after optimizing the reaction, consider alternative purification methods such as column chromatography or recrystallization from a suitable solvent system. | Higher purity of the final product. |
| Discoloration of Product | The product is typically a light tan solid.[1] If significant discoloration is observed, it may be due to impurities. Recrystallization can help in obtaining a purer, less colored product. | A product with the expected color and purity. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials and Equipment:
-
250 mL three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Oil bath with a temperature controller
-
Reflux condenser
-
Thermocouple
-
Funnel
-
tert-Butylhydrazine hydrochloride (98%)
-
3-Aminocrotononitrile (96%)
-
Sodium hydroxide (2 M solution)
-
Deionized water
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
Preparation of tert-butylhydrazine: To a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, add tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).
-
Add 2 M sodium hydroxide solution (98.3 mL, 196.6 mmol) to the flask.
-
Stir the mixture at room temperature until a complete solution is formed (approximately 10 minutes).
-
Reaction with 3-aminocrotononitrile: Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) to the flask through a funnel.
-
Replace the funnel with a thermocouple and attach a reflux condenser.
-
Heat the slurry to an internal temperature of 90 °C with vigorous stirring for 22 hours. The mixture will become a yellow/orange biphasic solution.
-
Crystallization and Isolation: After 22 hours, cool the mixture to 57 °C.
-
If seed crystals are available, add them to induce crystallization. If not, a small aliquot can be removed, frozen in a dry ice/acetone bath, and then allowed to warm up to form seed crystals, which are then added back to the main reaction mixture.[1]
-
Once crystallization begins, turn off the heating and allow the mixture to cool to room temperature with continuous stirring.
-
Immerse the flask in an ice-water bath for one hour.
-
Filtration and Washing: Collect the solid product by vacuum filtration.
-
Wash the collected solid with the cold filtrate.[1]
-
Drying: Dry the product in a vacuum oven at ambient temperature.
Expected Yield: Approximately 27.0 g (87% corrected yield for 97% purity).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
References
Technical Support Center: Efficient Pyrazole Synthesis
Welcome to the technical support center for catalyst selection in efficient pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The most prevalent methods for pyrazole synthesis include:
-
Knorr Pyrazole Synthesis: This is a classical and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][2][3]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of an alkyne with a 1,3-dipolar compound, such as a nitrilimine generated in situ from an arylhydrazone.[4]
-
Multicomponent Reactions: These reactions involve the one-pot combination of three or more reactants to form the pyrazole ring. This approach is often favored for its efficiency and the ability to generate diverse structures.[5]
-
Synthesis from α,β-Unsaturated Ketones: The cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines is another effective route to pyrazoles.[4][6]
Q2: How do I select the appropriate catalyst for my pyrazole synthesis?
A2: Catalyst selection depends on the chosen synthetic route, the nature of the substrates, and the desired outcome (e.g., high yield, regioselectivity).
-
For Knorr Synthesis: A catalytic amount of a protic acid like acetic acid or a mineral acid is often sufficient.[7] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to improve yields.[4][7]
-
For Multicomponent Reactions: A variety of catalysts can be employed, including organic catalysts like sodium gluconate, heterogeneous catalysts such as solid-phase vinyl alcohol (SPVA), and water-soluble catalysts like sodium p-toluene sulfonate (NaPTS).[5]
-
For Reactions Requiring High Regioselectivity: The choice of catalyst and solvent can significantly influence the outcome. For instance, in reactions with unsymmetrical dicarbonyls, acetic acid catalysis in DMSO or ethanol has been suggested to improve regioselectivity.[4]
-
For Green Chemistry Approaches: Environmentally friendly catalysts such as ammonium chloride, nano-ZnO under aqueous conditions, and ionic liquids (e.g., tetrabutylammonium bromide) are gaining prominence.[3][8]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[9] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[9] To improve regioselectivity:
-
Modify Reaction Conditions: The pH, solvent, and temperature can all influence the regiochemical outcome. For example, using acetic acid as a catalyst in solvents like DMSO or ethanol can enhance selectivity.[4]
-
Steric and Electronic Control: The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[9] Choosing reactants with significantly different steric or electronic properties at the reactive sites can favor the formation of one isomer.
-
Alternative Synthetic Routes: Consider synthetic strategies that offer inherent regiocontrol, such as certain 1,3-dipolar cycloaddition reactions or multicomponent reactions designed for specific isomer formation.[10]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Pyrazole
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | * Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[7] * Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[7] |
| Suboptimal Catalyst | * Catalyst Choice: The type and amount of acid or base catalyst can be critical. For Knorr-type syntheses, a protic acid like acetic acid is common.[7] Lewis acids or catalysts like nano-ZnO have also been reported to enhance yields.[4][7] * Catalyst Loading: Optimize the catalyst concentration. Too little may result in a sluggish reaction, while too much can sometimes lead to side product formation. |
| Poor Quality Starting Materials | * Assess Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions.[9] * Fresh Reagents: Hydrazine derivatives can degrade over time. Using a freshly opened or purified reagent is recommended.[9] |
| Side Reactions | * Identify Byproducts: Characterize any significant side products to understand the competing reaction pathways. * Adjust Stoichiometry: In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[9] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Formation of Colored Impurities | * Neutralize Acidity: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate can lead to a cleaner reaction.[9] * Purification Techniques: Recrystallization is often an effective method for removing colored impurities.[9] Column chromatography on silica gel can also be employed.[9] |
| Product Oiling Out During Recrystallization | * Adjust Solvent System: The product may be too soluble in the chosen solvent. Try a solvent in which the product has lower solubility at room temperature but is soluble when hot. * Increase "Good" Solvent Volume: Add more of the solvent in which the compound is more soluble to the hot solution to keep it dissolved at a lower temperature.[9] |
| Inseparable Mixture of Regioisomers | * Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. * Re-evaluate Synthesis: If separation is not feasible, it is best to revisit the reaction conditions to improve the regioselectivity of the synthesis itself (see FAQ 3). |
Catalyst Performance Data
Table 1: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Aqueous media | 95 | [4][11] |
| Ammonium Chloride | Hydrazine, 1,3-Dicarbonyl | Solvent-free | Not specified | [3] |
| Acetic Acid | Hydrazine, 1,3-Dicarbonyl | Ethanol or DMSO | Varies | [4] |
| Tetrabutylammonium bromide (TBAB) | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Solvent-free, Room temperature | Good yields | [8] |
| Silver Catalyst (AgOTf) | Trifluoromethylated ynones, Aryl/alkyl hydrazines | Room temperature, 1h | Up to 99 | [11] |
| Copper (I) Chloride (CuCl) | Phenylhydrazone, Maleimide | DMSO | 86 | [12] |
| Ruthenium (RuH2(PPh3)3CO) | 2-alkyl-1,3-diols, Hydrazines | Toluene, Reflux, 24h | 84 | [13] |
| Iodine (I2) | Aldehyde hydrazones, Electron-deficient olefins | DMF, 80°C | 35 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol details a general method for the synthesis of pyrazole derivatives via the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Glacial Acetic Acid)
-
Catalyst (e.g., catalytic amount of a strong acid if not using acetic acid as the solvent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[1]
-
If required, add the acid catalyst.
-
Heat the reaction mixture to reflux (e.g., approximately 100°C for acetic acid) for 1-4 hours.[1]
-
Monitor the reaction progress by TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration.[9] Alternatively, the solvent can be removed under reduced pressure.[9]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]
Protocol 2: Synthesis of 1-Adamantyl-Pyrazole Derivative
This protocol describes a specific synthesis using 1-adamantylhydrazine and acetylacetone.[14]
Materials:
-
1-Adamantylhydrazine hydrochloride (1.0 eq)
-
Ethanol
-
Triethylamine or Sodium Acetate (1.1 eq)
-
Acetylacetone (1.05 eq)
Procedure:
-
Dissolve 1-adamantylhydrazine hydrochloride in ethanol in a round-bottom flask with stirring.
-
Add triethylamine or sodium acetate to the solution to neutralize the hydrochloride and free the base. Stir for 10-15 minutes at room temperature.
-
Add acetylacetone dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visual Guides
Caption: General experimental workflow for pyrazole synthesis.
Caption: Decision tree for catalyst selection in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jetir.org [jetir.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing impurities during the synthesis of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in pyrazole synthesis, particularly in the Knorr synthesis?
A1: The most common impurities in pyrazole synthesis, especially the Knorr synthesis, include:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the reaction can yield a mixture of two regioisomeric pyrazole products. The formation of these isomers is a frequent challenge.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds and hydrazine derivatives in the crude product.
-
Side-Reaction Products: Various side reactions can occur, leading to impurities. For instance, discoloration of the reaction mixture, often observed when using hydrazine salts, can be due to the formation of colored impurities from the hydrazine starting material.[1]
-
Solvent Residues: Residual solvents from the reaction or purification steps can be present in the final product.
Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis to minimize the formation of unwanted regioisomers?
A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several factors can be adjusted to favor the formation of the desired regioisomer:
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer.[2]
-
pH of the Reaction Medium: The pH can influence the reaction pathway. Acidic conditions may favor one regioisomer over the other.[1] The addition of a mild base like sodium acetate can also help to neutralize acidity from hydrazine salts and potentially improve the reaction's cleanliness.[1]
-
Nature of Substituents: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine derivative play a crucial role in directing the initial nucleophilic attack and, consequently, the regiochemical outcome.
Q3: My pyrazole synthesis has a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in pyrazole synthesis can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and reduce the yield of the desired product.[1][3] It is recommended to use starting materials with high purity (e.g., >98.0% by HPLC).[3]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and catalyst concentration may not be optimal. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine if the reaction has gone to completion.[1]
-
Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and purification steps like recrystallization or column chromatography.[1]
-
Formation of Stable Intermediates: In some cases, the reaction may stall at a stable intermediate, which fails to convert to the final pyrazole product under the given conditions.
Q4: What are the most effective methods for purifying crude pyrazole derivatives?
A4: The most common and effective purification techniques for pyrazole derivatives are:
-
Recrystallization: This is a widely used method for purifying solid pyrazole derivatives. The choice of solvent is crucial and depends on the polarity of the specific pyrazole derivative. Common solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[4]
-
Column Chromatography: Silica gel column chromatography is another effective method for separating the desired pyrazole from impurities, including regioisomers.[5][6] The choice of eluent system is critical for achieving good separation.
-
Acid-Base Extraction: For pyrazoles with basic nitrogen atoms, acid-base extraction can be a useful technique to separate them from non-basic impurities.
-
Salt Formation and Crystallization: Formation of an acid addition salt followed by selective crystallization can be a highly effective purification strategy, particularly for separating isomers.[7]
Q5: My purified pyrazole compound is colored (e.g., yellow or brown) when it should be colorless. What is the likely cause and how can I fix it?
A5: Discoloration in the final product is often due to the presence of colored impurities, which can arise from the hydrazine starting material, especially when using hydrazine salts.[1] These impurities can be formed through side reactions or oxidative processes.[1] To address this, you can try washing the crude product with a non-polar solvent to remove some of these impurities.[1] Recrystallization is also an effective method for removing colored impurities.[1]
Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers
-
Problem: The reaction produces a mixture of regioisomers that are difficult to separate.
-
Possible Causes:
-
Use of an unsymmetrical 1,3-dicarbonyl compound.
-
Reaction conditions (solvent, pH) are not optimized for regioselectivity.
-
-
Solutions:
-
Solvent Optimization: As shown in the table below, the choice of solvent can significantly influence the regioisomeric ratio. Experiment with different solvents, particularly fluorinated alcohols like TFE and HFIP, to enhance the formation of the desired isomer.[2]
-
pH Adjustment: Investigate the effect of pH on the reaction. A systematic study of acidic, neutral, and basic conditions may reveal an optimal pH for the desired regioselectivity.
-
Chromatographic Separation: If optimizing the reaction conditions is not sufficient, a careful column chromatography protocol will likely be needed to separate the isomers.[5]
-
Issue 2: Low Product Yield
-
Problem: The isolated yield of the pyrazole product is consistently low.
-
Possible Causes:
-
Solutions:
-
Verify Starting Material Purity: Use analytical techniques like NMR or HPLC to confirm the purity of the 1,3-dicarbonyl and hydrazine starting materials.
-
Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials and the formation of the product to ensure the reaction goes to completion.[1]
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and catalyst concentration to find the optimal conditions for your specific substrates.
-
Improve Work-up and Purification: Minimize the number of transfer steps. For recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.[4]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (2:4) |
| 1 | 1a | EtOH | 1:1.3 |
| 2 | 1a | TFE | 90:10 |
| 3 | 1a | HFIP | 97:3 |
| 4 | 1b | EtOH | 1:1 |
| 5 | 1b | TFE | 92:8 |
| 6 | 1b | HFIP | >98:2 |
| 7 | 1c | EtOH | 1:1 |
| 8 | 1c | TFE | 93:7 |
| 9 | 1c | HFIP | >98:2 |
Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs, demonstrating the significant influence of fluorinated alcohols on improving regioselectivity.[2]
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis
This protocol describes a general procedure for the Knorr synthesis of a pyrazole derivative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[1]
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][4]
Protocol 2: Recrystallization of a Pyrazole Derivative
This protocol provides a general method for the purification of a solid pyrazole derivative by recrystallization.
-
Solvent Selection: Choose a solvent in which the pyrazole derivative is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.[4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude pyrazole to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.
Visualizations
Caption: A typical experimental workflow for the Knorr synthesis and purification of pyrazole derivatives.
Caption: A logical workflow for troubleshooting and improving low yields in pyrazole synthesis.
Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based JAK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers
Introduction: The pyrazole ring is a versatile and highly valuable scaffold in medicinal chemistry, recognized as a "privileged structure" for its role in the development of potent and selective kinase inhibitors.[1][2] Its synthetic accessibility and ability to form key hydrogen bond interactions within the ATP-binding site of kinases have led to the successful development of several FDA-approved drugs, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor).[1][3] This guide provides a comparative analysis of various pyrazole derivatives, summarizing their inhibitory activities, outlining key signaling pathways they modulate, and detailing the experimental protocols used for their evaluation.
Quantitative Data: Inhibitory Potency of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives against various protein kinases and their corresponding anti-proliferative effects on cancer cell lines. This data serves as a benchmark for comparing the potency and selectivity of different compounds.
Table 1: Pyrazole Derivatives Targeting Aurora and Cyclin-Dependent Kinases
| Compound Name/Reference | Primary Target Kinase | Biochemical IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| Barasertib (AZD1152) | Aurora B | 0.37 | Various | N/A |
| AT9283 | Aurora A / Aurora B | 3 / 3 | HCT116 | N/A |
| Compound 6 | Aurora A | 160 | HCT116 / MCF7 | 0.39 / 0.46 |
| AT7519 | CDK2 / CDK5 | 24 / 23 | HCT116 | 0.411 |
Data sourced from multiple studies.[4][5]
Table 2: Pyrazole Derivatives Targeting Receptor and Non-Receptor Tyrosine Kinases
| Compound Name/Reference | Primary Target Kinase | Biochemical IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8 | HEL | 0.18 |
| Compound 3 | ALK | 2.9 | N/A | 0.027 |
| Compound 10q | FLT3 | 230 | MOLM-14 | 0.018 |
| N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide | JNK3 | 7 | N/A | N/A |
| Staurosporine (Reference) | JNK3 | 50 | N/A | N/A |
Data sourced from multiple studies.[3][4][6][7]
Key Signaling Pathways and Mechanism of Inhibition
Pyrazole-based inhibitors effectively target key nodes in cellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
Inhibition of the JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Pyrazole derivatives like Ruxolitinib inhibit JAKs, preventing the phosphorylation and subsequent dimerization of STAT proteins, which blocks their translocation to the nucleus and halts the transcription of target genes involved in proliferation and inflammation.[8]
Inhibition of the CDK/Rb Pathway
Cyclin-Dependent Kinases (CDKs) are fundamental regulators of the cell cycle. Pyrazole inhibitors targeting CDKs prevent the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb bound to the transcription factor E2F, thereby blocking the expression of genes required for S-phase entry and halting cell cycle progression.[8]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug discovery. The following are detailed methodologies for key assays used to characterize pyrazole-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase using a luminescent assay that measures ADP production.[6][9]
-
Reaction Setup : Kinase reactions are prepared in 384-well plates. Each well contains the purified kinase enzyme, a specific peptide substrate, and ATP in a suitable reaction buffer (e.g., 10 mM MgCl2, 1 mM EGTA, 25 mM Tris-HCl pH 7.5).[6][9]
-
Inhibitor Addition : Test compounds are serially diluted in DMSO and added to the reaction wells. A control reaction (vehicle only) is included to represent 100% kinase activity.[6]
-
Kinase Reaction : The reaction is initiated by adding ATP and incubated for a set time (e.g., 30 minutes) at 30°C.[9]
-
ADP Detection : After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading : Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a light signal. The plate is read using a luminometer.[6]
-
Data Analysis : The luminescence signals are converted to the percentage of kinase activity relative to the DMSO control. IC50 values are calculated by fitting the plot of inhibition percentage versus inhibitor concentration to a sigmoidal dose-response curve.[6]
Protocol 2: Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the IC50 of an inhibitor in a cellular context.[8]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment : Treat cells with the pyrazole inhibitor at various concentrations for a specified duration (e.g., 72 hours). Include a vehicle (DMSO) control.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against inhibitor concentration.
Protocol 3: Western Blotting for Target Engagement
Western blotting is used to confirm that the inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.[8]
-
Cell Treatment and Lysis : Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time.[8] After treatment, wash cells with ice-cold PBS and add lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
Sample Preparation : Normalize samples to the same concentration, add SDS-PAGE sample buffer, and boil at 95°C for 5 minutes to denature the proteins.[8]
-
Gel Electrophoresis and Transfer : Load 20-40 µg of protein per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-STAT5). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Re-probe the membrane with an antibody for the total target protein and a loading control (e.g., β-actin or GAPDH) to confirm that changes in phosphorylation are not due to variations in protein levels.
Research and Troubleshooting Workflows
A systematic approach is critical for the efficient evaluation of novel kinase inhibitors.
General Experimental Workflow
The evaluation process typically begins with broad screening to determine potency, followed by more detailed mechanistic assays to confirm target engagement and selectivity.[8]
Troubleshooting Poor Cellular Activity
It is common for an inhibitor to be potent in biochemical assays but show poor activity in cell-based assays. This workflow helps diagnose potential issues such as poor cell permeability or metabolic instability.[10]
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine Analogs: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of analogs of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a core scaffold of significant interest in medicinal chemistry. The following sections detail the performance of these compounds, supported by experimental data, with a focus on their potential as kinase inhibitors and anticancer agents.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the basis of numerous biologically active compounds.[1][2] Analogs of this compound have emerged as a promising class of molecules, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer and inflammatory disorders. The presence of a tert-butyl group at the 3-position of the pyrazole ring has been identified as a key feature for potent biological activity in several kinase inhibitor series.[1] This guide will explore the structure-activity relationships (SAR) of these analogs, presenting quantitative data on their biological effects and detailing the experimental protocols used for their validation.
Data Presentation: Comparative Biological Activity
The biological activity of 1-tert-butyl-3-aryl-1H-pyrazol-5-amine analogs has been evaluated against several protein kinases and cancer cell lines. The following tables summarize the inhibitory concentrations (IC50) and binding affinities, providing a clear comparison of their potency.
Table 1: Kinase Inhibitory Activity of Pyrazole Analogs
| Compound ID | Target Kinase | IC50 (nM) | Binding Affinity (Kd, pM) | Reference |
| BIRB 796 | p38α MAP Kinase | 30 | 50-100 | [1] |
| SR-3576 | JNK3 | 7 | - | [3] |
| SR-3737 | JNK3 | 12 | - | [3] |
| SR-3737 | p38 | 3 | - | [3] |
BIRB 796 is a close structural analog: 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea.
Table 2: Anticancer Activity of Related Pyrazole Analogs
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazole Derivative A | MCF-7 | Breast | 5.8 | [4] |
| Pyrazole Derivative A | A549 | Lung | 8.0 | [4][5] |
| Pyrazole Derivative A | HepG2 | Liver | 8.86 | [4] |
| Pyrazole Derivative B | A549 | Lung | 12.47 | [5] |
| Pyrazole Derivative C | HT1080 | Fibrosarcoma | 11.40 | [5] |
| Compound P-03 | A549 | Lung | 13.5 | [6] |
Note: The specific structures of "Pyrazole Derivative A, B, and C" and "Compound P-03" are detailed in the referenced literature and are structurally related to the core topic.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of the biological activity of these pyrazole analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (p38α MAP Kinase)
This protocol is based on the methods used to characterize inhibitors like BIRB 796.[1]
-
Reagents and Materials:
-
Recombinant human p38α MAP kinase
-
ATP (Adenosine triphosphate)
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
[γ-³²P]ATP
-
Test compounds (analogs of this compound)
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate (MBP), and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the plate and add a scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6]
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by the described pyrazole analogs.
Experimental workflow for validating pyrazole analog activity.
Simplified p38 MAPK signaling pathway and point of inhibition.
References
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Pyrazole-Based Inhibitors: Featuring the 1-tert-butyl-3-methyl-1H-pyrazol-5-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant inhibitory compounds. This guide provides a comparative analysis of prominent pyrazole-based inhibitors, with a special focus on derivatives synthesized from the versatile building block, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine . While this compound itself is primarily a synthetic intermediate, its structural motifs are central to the activity of many potent inhibitors targeting a range of biological macromolecules. This document will objectively compare the performance of selected pyrazole-based inhibitors against key biological targets, supported by experimental data and detailed protocols.
Introduction to Pyrazole-Based Inhibitors
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their chemical versatility allows for multi-positional substitutions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various biological targets. This has led to the development of pyrazole-containing drugs for a wide array of diseases, including cancer, inflammatory disorders, and erectile dysfunction.
The compound this compound serves as a crucial starting material in the synthesis of more complex pyrazole derivatives. The presence of the amine group at the 5-position provides a key reactive handle for further molecular elaboration, while the tert-butyl and methyl groups can influence solubility, metabolic stability, and binding interactions with target proteins.
Comparative Analysis of Pyrazole-Based Inhibitors
This guide will focus on a selection of well-characterized pyrazole-based inhibitors, highlighting their inhibitory activities, mechanisms of action, and the signaling pathways they modulate.
Data Presentation: Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of various pyrazole-based compounds against different biological targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Pyrazole-Based Kinase Inhibitors
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Pyrazole-Urea Derivatives (e.g., BIRB 796) | p38 MAP Kinase | - | Cellular and in vivo assays | [1] |
| 3-Aminopyrazole Derivatives | CDK2/cyclin A | 37 | Enzyme assay | [2] |
| PHA-533533 (3-Aminopyrazole derivative) | CDK2/cyclin A | 31 (Ki) | Enzyme assay | [3] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Dual EGFR/VEGFR-2 | 66 - 184 (EGFR) | Enzyme assay | [4] |
| 102 - 418 (VEGFR-2) | ||||
| Pyrazole Carbaldehyde Derivative | PI3 Kinase | 250 | MCF7 breast cancer cells | [5] |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3i) | VEGFR-2 | 8.93 | Enzyme assay | [6] |
| Fused Pyrazole Derivative (Compound 50) | EGFR | 90 | Enzyme assay | [5] |
| VEGFR-2 | 230 |
Table 2: Pyrazole-Based Inhibitors of Other Enzymes
| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.82 | 11.36 | [7] |
| COX-1 | 9.32 | |||
| Zu-4280011 | COX-2 | 0.76 | 20.03 | [7] |
| COX-1 | 15.23 |
Table 3: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3a) | PC-3 (Prostate) | 1.22 | [6] |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3i) | PC-3 (Prostate) | 1.24 | [6] |
| Pyrazole-Chalcone Hybrid (Compound I) | Leukemia, Renal, NSCLC | 0.4 - 11.4 (GI50) | |
| Pyrazole-Chalcone Hybrid (Compound 6b) | HNO-97 | 10 | [8] |
| Pyrazole-Chalcone Hybrid (Compound 6d) | HNO-97 | 10.56 | [8] |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | [9] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 | [9] |
Mechanisms of Action and Signaling Pathways
Kinase Inhibition
Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases. The pyrazole scaffold, particularly the 3-aminopyrazole core, can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[10]
The p38 MAP kinase is a key regulator of inflammatory responses. Pyrazole-urea based inhibitors, such as BIRB 796, bind to a distinct allosteric site on p38, stabilizing an inactive conformation of the kinase.[1] This prevents the downstream activation of transcription factors involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Caption: p38 MAPK Signaling Pathway Inhibition.
CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer. 3-Aminopyrazole derivatives have been developed as potent CDK inhibitors.[2][3] By blocking the activity of CDKs, such as CDK2, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis in cancer cells.
Caption: CDK Inhibition and Cell Cycle Arrest.
Cyclooxygenase (COX) Inhibition
Certain diaryl-substituted pyrazoles, like Celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro potency of a pyrazole-based inhibitor against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
Kinase Reaction:
-
Add kinase assay buffer to each well.
-
Add the test compound or DMSO (for control wells) to the appropriate wells.
-
Add the purified kinase to all wells except the negative control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: General Kinase Inhibition Assay Workflow.
In Vitro COX Inhibition Assay (Colorimetric)
This protocol is for determining the inhibitory activity of compounds against COX-1 and COX-2.[7]
Objective: To determine the IC50 values of a test compound against ovine COX-1 and human COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compound (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Enzyme and Inhibitor Incubation:
-
Add reaction buffer, heme, and either COX-1 or COX-2 enzyme to the wells.
-
Add the test compound at various concentrations or DMSO (for control).
-
Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
-
Measurement:
-
Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9][11]
Objective: To determine the cytotoxic effect of a pyrazole derivative on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The pyrazole scaffold, and specifically derivatives of this compound, represent a highly valuable class of compounds in drug discovery. Their ability to be readily functionalized allows for the generation of potent and selective inhibitors against a wide range of biological targets. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a foundational understanding of the performance of pyrazole-based inhibitors and to facilitate the design and evaluation of new chemical entities based on this versatile heterocyclic core. Further research into the structure-activity relationships of derivatives of this compound is warranted to unlock the full therapeutic potential of this chemical class.
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-tert-butyl-3-methyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents, particularly as kinase inhibitors for cancer treatment. This guide provides a comparative overview of the structure-activity relationship (SAR) of its derivatives, presenting available quantitative data, detailed experimental protocols for key biological assays, and visualizations to aid in drug discovery and development efforts.
Data Presentation: Comparative Biological Activity
While a systematic SAR study with a comprehensive set of this compound derivatives is not extensively documented in publicly available literature, this section compiles and compares the biological activities of structurally related pyrazole derivatives to infer potential SAR trends. The data presented below is collated from various studies on pyrazole-based compounds investigated for their anticancer and kinase inhibitory activities.
Table 1: Anticancer and Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound ID | Core Structure | R1 | R2 | Target/Cell Line | Activity (IC₅₀/GI₅₀) |
| A | This compound | -H | -H | - | - |
| B | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | -SO₂-p-tolyl | -SO₂-p-tolyl | - | Not Reported |
| C | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | -H | -CH₂(4-OCH₃-Ph) | - | Not Reported |
| Alternative Pyrazole 1 | Pyrazole-4-sulfonamide | (Varies) | (Varies) | U937 (Leukemia) | 1.7 µM (GI₅₀)[1] |
| Alternative Pyrazole 2 | Pyrazole-sulfonamide hybrid | (Varies) | (Varies) | HCT-116 (Colon) | 25.01 µM[2] |
| Alternative Pyrazole 3 | Pyrazole-sulfonamide hybrid | (Varies) | (Varies) | HT-29 (Colon) | 8.99 µM[2] |
| Alternative Pyrazole 4 | Pyrazole-sulfonamide hybrid | (Varies) | (Varies) | SW-620 (Colon) | 3.27 µM[2] |
| AT9283 | Pyrazol-4-yl urea | (Complex) | (Complex) | Aurora A/B | ~3 nM[1] |
| Alisertib (MLN8237) | Pyrazole-based | (Complex) | (Complex) | Aurora A | 3.36 µM[3] |
| Compound 5h | 4-substituted Pyrazole | (Complex) | (Complex) | Aurora A | 0.78 µM[3] |
| Compound 5e | 4-substituted Pyrazole | (Complex) | (Complex) | Aurora A | 1.12 µM[3] |
Note: A direct comparison is challenging due to variations in the core pyrazole scaffold and the biological assays used. This table serves to provide a perspective on the activities of related compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of the core scaffold and key biological assays relevant to the evaluation of these derivatives.
Synthesis of this compound
A common and efficient method for the synthesis of the title compound involves the cyclocondensation reaction of tert-butylhydrazine with 3-aminocrotononitrile.
-
Materials: tert-butylhydrazine hydrochloride, 2 M Sodium Hydroxide (NaOH), 3-aminocrotononitrile.
-
Procedure:
-
To a reaction flask, add tert-butylhydrazine hydrochloride and 2 M NaOH. Stir at room temperature until a complete solution is formed.
-
Add 3-aminocrotononitrile to the solution and continue stirring.
-
Heat the mixture to 90 °C under a nitrogen atmosphere for approximately 22 hours.
-
Cool the biphasic mixture to around 57 °C.
-
Induce crystallization by seeding, then allow the mixture to cool to room temperature with vigorous stirring.
-
Cool the resulting slurry in an ice-water bath for one hour.
-
Collect the solid product by filtration, wash with cold water, and dry to yield this compound.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Materials: Test compounds (dissolved in DMSO), kinase enzyme, ATP, specific substrate, 384-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay kit), plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[4]
-
Add the kinase enzyme solution to all wells and incubate at room temperature to allow for compound-enzyme interaction.[4]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well.[4]
-
Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).[4]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.[4]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5]
-
Materials: 96-well plates, cancer cell lines, culture medium, test compounds, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for a specified period (e.g., 48-72 hours).[4]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[4]
-
Visualizations
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a typical workflow for conducting SAR studies on novel chemical entities.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Kinase Inhibition Signaling Pathway
The diagram below depicts a simplified signaling pathway illustrating how a kinase inhibitor can block downstream cellular processes.
Caption: Simplified kinase signaling pathway and the point of inhibition.
References
In Vitro vs. In Vivo Efficacy of Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This guide provides a comparative analysis of the efficacy of pyrazole-based compounds in preclinical studies, contrasting their performance in controlled in vitro environments with the more complex biological systems of in vivo models. Understanding the correlation, and often the disparity, between in vitro and in vivo results is crucial for the successful development of novel therapeutics.
This guide will delve into specific examples of pyrazole compounds targeting different pathways, presenting quantitative data from experimental studies, detailing the methodologies employed, and illustrating key concepts with diagrams.
Comparative Efficacy Data
The translation of a compound's potency from a cellular assay to a whole-organism model is a critical hurdle in drug discovery. The following tables summarize the in vitro and in vivo efficacy of representative pyrazole compounds targeting the Mdm2-p53 interaction, cyclooxygenase (COX) enzymes, and tubulin.
Pyrazole-Based Mdm2-p53 Interaction Inhibitors
The interaction between p53 and its negative regulator Mdm2 is a key target in cancer therapy.[2] The goal of Mdm2 inhibitors is to block this interaction, thereby reactivating p53 and inducing apoptosis in tumor cells.
| Compound | In Vitro Efficacy (IC50, HCT 116 cells) | In Vivo Efficacy (HCT 116 xenograft model) | Reference |
| YH264 | 18.3 ± 2.3 µM | No effect on tumor growth | [2] |
| YH263 | 8.9 ± 0.6 µM | No effect on tumor growth | [2] |
| WW751 | 3.1 ± 0.2 µM | No effect on tumor growth | [2] |
A notable discrepancy is observed with these compounds, where promising in vitro cytotoxicity did not translate to in vivo efficacy. The researchers concluded that despite administering the maximum soluble doses, they were unable to achieve tumor concentrations equivalent to the intracellular concentrations required to inhibit cell growth in vitro.[2]
Pyrazole-Based COX Inhibitors
Pyrazole derivatives are well-known for their anti-inflammatory properties, often achieved through the inhibition of cyclooxygenase (COX) enzymes.[3][4] Selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects.
| Compound | In Vitro COX-1 IC50 | In Vitro COX-2 IC50 | In Vivo Anti-Inflammatory Activity (Carrageenan-induced paw edema) | Reference |
| Compound 125a | > 100 µM | 12.16 µM | Significant edema inhibition | [3] |
| Compound 125b | > 100 µM | 10.74 µM | Significant edema inhibition | [3] |
| Celecoxib (Reference) | 8.17 µM | 1.0 µM | Potent edema inhibition | [3] |
These compounds demonstrate good in vitro selectivity for COX-2 and show corresponding anti-inflammatory effects in an in vivo model.
Pyrazole-Based Tubulin Inhibitors
Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Some pyrazole-containing compounds have been shown to inhibit tubulin polymerization.
| Compound | In Vitro Cytotoxicity (IC50, various cancer cell lines) | In Vitro Tubulin Polymerization Inhibition (IC50) | In Vivo Efficacy (Tumor xenograft model) | Reference |
| Molecule VII | 0.23 nM (average) | 0.35 µM | Tumor growth inhibition at 5 mg/kg | [5] |
| Compound 5o | 2.13 - 4.46 µM | 1.15 µM | Not reported in the study | [6] |
Molecule VII, a CA-4 analog with a pyrazole core, shows exceptional potency both in vitro and in vivo, highlighting a successful translation of activity.[5]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HCT 116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used model to evaluate the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test pyrazole compound or a reference drug (e.g., celecoxib) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1%) is administered into the right hind paw of the animals.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Visualizations
Mdm2-p53 Signaling Pathway and Inhibition
Caption: A diagram of the Mdm2-p53 pathway and the mechanism of pyrazole-based inhibitors.
General Experimental Workflow: From In Vitro to In Vivo
Caption: A simplified workflow from in vitro screening to in vivo efficacy evaluation.
Logical Relationship of In Vitro vs. In Vivo Comparison
Caption: The logical flow of comparing in vitro and in vivo data in drug discovery.
References
- 1. research.rug.nl [research.rug.nl]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 5. CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation of Analytical Methods for Pyrazole Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of pyrazoles, a class of heterocyclic compounds of significant interest in the pharmaceutical industry. The validation of these methods is benchmarked against the standards outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guidelines to ensure the reliability and accuracy of analytical data.[1][2][3][4] This document delves into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering a comparative analysis of their performance for the analysis of pyrazole and its derivatives.
Comparative Analysis of Analytical Methods
The choice of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of HPLC, GC-MS, and UV-Vis spectrophotometry for the characterization of pyrazoles.
Table 1: Comparison of Quantitative Performance Data for Pyrazole Analysis
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999[5] | > 0.995[1] | > 0.998[6] |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] | 85 - 115%[1] | 99.4 - 103.0%[6] |
| Precision (%RSD) | < 2.0%[7] | < 15%[1] | < 2.0%[6] |
| Limit of Detection (LOD) | ~2.43 µg/mL (for a pyrazole derivative)[5] | ~0.05 µg/mL (for 3-Methylpyrazole)[1] | ~0.0157 - 0.0222 µg/mL (for Pyrazinamide)[6] |
| Limit of Quantitation (LOQ) | ~7.38 µg/mL (for a pyrazole derivative)[5] | ~0.1 µg/mL (for 3-Methylpyrazole)[1] | ~0.0415 - 0.0546 µg/mL (for Pyrazinamide)[6] |
| Selectivity/Specificity | Good to Excellent | Excellent | Moderate |
| Typical Run Time | 10 - 30 minutes | 15 - 40 minutes | < 5 minutes |
| Instrumentation Complexity | Moderate | High | Low |
| Cost per Sample | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the validation of analytical methods for pyrazole characterization are provided below. These protocols are based on established methods and ICH guidelines.[1][5][8][9]
High-Performance Liquid Chromatography (HPLC) Method Validation
A reversed-phase HPLC (RP-HPLC) method is a robust technique for the routine analysis of pyrazole derivatives.[9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) in a ratio of 75:25 (v/v).[5] The exact ratio should be optimized for peak shape and retention time.
-
Column Temperature: 40°C.[5]
-
Injection Volume: 20 µL.[5]
-
Detection Wavelength: 237 nm.[5]
Validation Experiments:
-
Specificity: To demonstrate specificity, a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with the pyrazole analyte are analyzed to ensure no interference at the analyte's retention time.
-
Linearity:
-
Prepare a stock solution of the pyrazole reference standard in a suitable solvent (e.g., methanol).[9]
-
From the stock solution, prepare a series of at least five concentrations (e.g., 2.5 - 50 µg/mL).[5]
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[7]
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percentage recovery. Acceptance criteria are typically between 98.0% and 102.0%.[5]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.[7]
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
The Relative Standard Deviation (%RSD) should typically be ≤ 2.0%.[7]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile pyrazole derivatives.[1][11]
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Injector Temperature: 250 °C.[8]
-
Injection Volume: 1 µL (split injection).[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).[8]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[1]
-
Data Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]
Validation Experiments:
-
Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the target pyrazole. The mass spectrum of the analyte provides a high degree of specificity.
-
Linearity:
-
Prepare a series of at least five calibration standards of the pyrazole derivative in a suitable solvent (e.g., 0.1 - 10 µg/mL in dichloromethane).[1][8]
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration. The correlation coefficient (r²) should be > 0.995.[1]
-
-
Accuracy:
-
Spike a blank matrix with the pyrazole derivative at three different concentration levels.
-
Analyze these spiked samples in triplicate.
-
The percentage recovery should be within 85-115%.[1]
-
-
Precision:
-
Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
The %RSD should be < 15%.[1]
-
-
LOD and LOQ:
UV-Vis Spectrophotometry Method Validation
UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of pyrazoles that possess a suitable chromophore.
Instrumentation and Conditions:
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the pyrazole and does not absorb in the analytical wavelength range (e.g., methanol, water, or buffer).[9]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the pyrazole derivative across the UV-Vis spectrum.
Validation Experiments:
-
Specificity: Analyze a placebo solution to ensure it does not show any significant absorbance at the λmax of the analyte.
-
Linearity:
-
Prepare a series of at least five concentrations of the pyrazole derivative.
-
Measure the absorbance of each solution at the λmax.
-
Plot absorbance versus concentration. The correlation coefficient (r²) should be > 0.995.
-
-
Accuracy:
-
Prepare samples at three different known concentrations.
-
Measure the absorbance and calculate the concentration using the calibration curve.
-
The percentage recovery should be within acceptable limits (e.g., 98-102%).
-
-
Precision:
-
Measure the absorbance of multiple aliquots of the same sample.
-
The %RSD of the absorbance readings should be low (typically < 2%).
-
-
LOD and LOQ:
-
Can be calculated from the standard deviation of the blank and the slope of the calibration curve.
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method according to ICH Q2(R2) guidelines.[13]
Caption: Workflow for analytical method validation.
Relationship Between Key Validation Parameters
The following diagram illustrates the logical relationship between accuracy, precision, and linearity in analytical method validation.[10][14][15]
Caption: Interrelation of key validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. jppres.com [jppres.com]
- 7. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 8. benchchem.com [benchchem.com]
- 9. ijcpa.in [ijcpa.in]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. gmpinsiders.com [gmpinsiders.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine and Related Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors. While potent and selective inhibitors are the goal, off-target activity is a persistent challenge that can lead to unexpected toxicities or beneficial polypharmacology. This guide provides a comparative analysis of the conceptual cross-reactivity of the foundational aminopyrazole, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, with established pyrazole-based kinase inhibitors, Tozasertib and AT7519. This comparison is supported by published experimental data for the latter compounds and detailed experimental protocols for assessing kinase inhibitor selectivity.
Due to the absence of publicly available cross-reactivity data for this compound, this guide utilizes Tozasertib and AT7519 as illustrative examples to highlight the importance of comprehensive selectivity profiling for this class of compounds.
The Kinase Target Landscape
Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. The ATP-binding pocket of kinases, however, shares a high degree of structural conservation across the kinome, presenting a significant hurdle in the development of truly selective inhibitors.
Comparative Analysis of Pyrazole-Based Inhibitors
This section presents a comparative overview of this compound and two clinical-stage, pyrazole-containing kinase inhibitors, Tozasertib and AT7519.
This compound: A Building Block with Potential
Alternative Pyrazole-Based Kinase Inhibitors: Case Studies in Selectivity
To understand the potential cross-reactivity landscape of a simple aminopyrazole, we can examine more complex, well-characterized pyrazole-based inhibitors.
-
Tozasertib (VX-680): A potent pan-Aurora kinase inhibitor, Tozasertib also demonstrates significant off-target activity.[2][3] It is known to inhibit other kinases such as BCR-ABL and FLT3.[3] This broad activity profile underscores the challenges in achieving selectivity, even with more elaborated pyrazole scaffolds.
-
AT7519: This compound is a multi-cyclin-dependent kinase (CDK) inhibitor, targeting CDK1, CDK2, CDK4, CDK5, and CDK9.[4][5] Its activity against multiple members of a kinase subfamily highlights the difficulty of achieving isoform-level selectivity.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory activity of Tozasertib and AT7519 against a panel of selected kinases, illustrating their cross-reactivity profiles.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) | Reference(s) |
| Tozasertib | Aurora A | 0.6 | BCR-ABL | 30 | [2][3] |
| Aurora B | 18 | FLT3 | 30 | [3] | |
| Aurora C | 4.6 | RIPK1 | 180 | [3][6] | |
| AT7519 | CDK1 | <50 | GSK3β | <50 | [4] |
| CDK2 | <50 | ROCK2 | <50 | [4] | |
| CDK5 | <50 | ||||
| CDK9 | <50 |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Lower values indicate higher potency.
Experimental Protocols for Cross-Reactivity Profiling
Accurate assessment of an inhibitor's selectivity is crucial for its development. The following are detailed methodologies for key experiments used to determine kinase inhibitor cross-reactivity.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor is indicative of its potency.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound or its derivatives) in 100% DMSO.
-
Perform serial dilutions of the compound to generate a range of concentrations for testing.
-
Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase enzyme to each well.
-
Add the test compound at various concentrations. Include a DMSO-only control (vehicle) and a no-kinase control (background).
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes any remaining ATP.
-
Incubate to allow for the conversion of ADP to ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8][9]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement of a compound within a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.[10][11]
Protocol:
-
Cell Treatment:
-
Treat intact cells with the test compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[12][13][14]
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental processes and the biological context of kinase inhibition, the following diagrams are provided.
Conclusion
While this compound is a valuable starting point for the synthesis of novel therapeutics, its own cross-reactivity profile remains uncharacterized. The analysis of more complex, clinical-stage pyrazole-based inhibitors like Tozasertib and AT7519 reveals that achieving high selectivity is a significant challenge. Their off-target activities underscore the necessity of comprehensive profiling for any new chemical entity derived from the pyrazole scaffold. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the selectivity of their compounds, a critical step in the journey from a promising lead to a safe and effective drug. Future studies to profile the kinome-wide activity of this compound and its simple derivatives would be highly valuable to the drug discovery community.
References
- 1. ulab360.com [ulab360.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Pyrazole-Based Compounds Against Known Kinase Inhibitor Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyrazole-based compounds as potential kinase inhibitors, with a specific focus on Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a prominent target in oncology research. The foundational molecule, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, serves as a versatile scaffold for the synthesis of potent kinase inhibitors. This document presents experimental data for pyrazole derivatives and compares their in vitro efficacy with established CDK2 inhibitor standards.
Introduction to Pyrazole Scaffolds in Kinase Inhibition
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates. Derivatives of 3-aminopyrazole, in particular, have been successfully developed as potent inhibitors of various kinases, including CDK2.[2][3][4]
Cyclin-Dependent Kinase 2 (CDK2) as a Therapeutic Target
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[5] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Figure 1: Simplified CDK2 Signaling Pathway in G1/S Phase Transition.
Comparative Analysis of CDK2 Inhibition
The following tables summarize the in vitro inhibitory activity (IC50) of various pyrazole-based compounds against CDK2. For benchmarking purposes, data for well-established, standard CDK2 inhibitors are also provided. It is important to note that the data presented has been compiled from different studies, and as such, experimental conditions may have varied.
Table 1: In Vitro Inhibitory Activity of Pyrazole-Based Compounds against CDK2
| Compound ID | Structure/Description | CDK2 IC50 (µM) | Reference |
| Compound 9 | 5-((4-fluorobenzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile derivative | 0.96 | [6][7] |
| Compound 7d | 5-((4-chlorobenzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile derivative | 1.47 | [6][7] |
| Compound 7a | 5-((4-fluorobenzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile derivative | 2.0 | [6][7] |
| Compound 4 | Pyrazole benzene sulfonamide derivative | 3.82 | [6][7] |
| Compound 30 | Pyrazole derivative | >10 (60% inhibition at 10 µM) | [8] |
| Compound 36 | Pyrazole derivative | 0.199 | [8] |
| Compound 39 | Pyrazole derivative | 0.127 | [8] |
| PNU-292137 | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide | 0.037 | [2] |
| PHA-533533 | (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide | 0.031 (Ki) | [4] |
Table 2: In Vitro Inhibitory Activity of Standard CDK2 Inhibitors
| Inhibitor | Description | CDK2 IC50 | Reference |
| Roscovitine | Purine analog, selective CDK inhibitor | 0.7 µM | [9][10][11][12][13] |
| Dinaciclib | Potent and selective inhibitor of multiple CDKs | 1 nM | [14][15][16][17] |
| AT7519 | Multi-CDK inhibitor | 44 nM / 47 nM | [6][18][19][20][21][22] |
Experimental Protocols
A common and reliable method for determining kinase activity and inhibitor potency is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
General Protocol for CDK2 Inhibition Assay (ADP-Glo™)
-
Compound Preparation : Prepare serial dilutions of the test compounds (e.g., pyrazole derivatives) and standard inhibitors in an appropriate buffer containing a constant final concentration of DMSO.
-
Kinase Reaction Setup : In a 384-well plate, add the inhibitor solution or vehicle control.
-
Enzyme and Substrate Addition : Add the CDK2/Cyclin A or CDK2/Cyclin E enzyme complex and the appropriate substrate/ATP mixture to initiate the reaction.
-
Incubation : Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Detection : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: General Experimental Workflow for a CDK2 Inhibition Assay.
Conclusion
This guide highlights the potential of pyrazole-based scaffolds, derived from building blocks like this compound, in the development of potent CDK2 inhibitors. The presented data indicates that certain pyrazole derivatives exhibit CDK2 inhibitory activity in the nanomolar to low micromolar range, comparable to or, in some cases, more potent than the standard inhibitor Roscovitine. However, highly potent standards like Dinaciclib still set a high benchmark for inhibitory activity. The provided experimental framework offers a robust methodology for the systematic evaluation and comparison of novel pyrazole compounds, facilitating the identification of promising candidates for further preclinical and clinical development in cancer therapy.
References
- 1. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 17. mdpi.com [mdpi.com]
- 18. selleckchem.com [selleckchem.com]
- 19. AT-7519 (AT7519) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various pyrazole derivatives for their inhibitory activity against cyclooxygenase (COX) enzymes, key mediators in the inflammatory pathway. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the well-known anti-inflammatory drug Celecoxib.[1][2] This analysis focuses on the comparative efficacy and selectivity of different pyrazole compounds, supported by experimental data, to aid in the development of novel anti-inflammatory agents with improved profiles.
The Role of COX Enzymes in Inflammation
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the stomach lining.[1][3] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1][3] Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Pyrazole derivatives have been extensively explored as selective COX-2 inhibitors.[2][4][5]
Comparative Analysis of COX Inhibition by Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of pyrazole derivatives against COX-1 and COX-2 enzymes, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to compare the selectivity of the compounds for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Celecoxib | >10 | 0.04 | >250 | [6] |
| Phenylbutazone | 4.5 | 2.3 | 1.96 | [1] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [7] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [7] |
| Compound 6e | - | 2.51 | - | [7] |
| Compound 125a | - | - | 8.22 | [8] |
| Compound 125b | - | - | 9.31 | [8] |
| Compound 5u | >130 | 1.79 | 72.73 | [9] |
| Compound 5s | >165 | 2.51 | 65.75 | [9] |
| Compound 2a | - | 0.019 | - | [10] |
| Compound 3b | - | 0.039 | 22.21 | [10] |
| Compound 5b | 5.40 | 0.01 | 344.56 | [11] |
| Compound 11 | - | 0.043 | - | [12] |
| Compound 12 | - | 0.049 | - | [12] |
| Compound 15 | - | 0.049 | - | [12] |
| Compound 8d | >50 | 0.26 | >192.3 | [13] |
Experimental Protocols
A standardized method for determining the COX inhibitory activity of a compound is crucial for comparative analysis. The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay based on methods described in the literature.[7][13]
In Vitro COX Inhibition Assay (Generalized Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine or human COX-1 and recombinant human COX-2.
Materials:
-
COX-1 enzyme (from ram seminal vesicles or human)
-
Recombinant COX-2 enzyme (human)
-
Arachidonic acid (substrate)
-
Test compounds (pyrazole derivatives)
-
Reference compounds (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) detection
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, cofactor solution, and the respective enzyme (COX-1 or COX-2).
-
Compound Addition: Add various concentrations of the test compounds or reference drugs to the wells. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Index Calculation: The selectivity index (SI) is calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2 (SI = IC50(COX-1)/IC50(COX-2)).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of COX enzymes in the inflammatory pathway and a typical workflow for evaluating COX inhibitors.
Caption: COX signaling pathway and selective inhibition by pyrazole derivatives.
Caption: Workflow for the evaluation of pyrazole derivatives as COX inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JU | Review of the recent advances of pyrazole derivatives [aljouf-demo.accessapp.tn]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, ensuring the safety of laboratory personnel and the protection of our environment. This document provides a clear, step-by-step protocol for researchers, scientists, and drug development professionals, aligning with standard laboratory safety practices and regulatory considerations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for detailed handling instructions.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use splash goggles or safety glasses.
-
Lab Coat: A standard lab coat is necessary to protect clothing.
Handling and Storage:
-
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in strict accordance with institutional, local, state, and federal regulations. The following is a general guide based on best practices for chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with other solvents or reagents.
-
Segregate from Other Waste Streams: It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[4] Do not mix with incompatible materials such as acids and oxidizing agents.[4]
Step 2: Containerization and Labeling
-
Use a Dedicated and Compatible Waste Container: The container must be in good condition and made of a material compatible with amines. Ensure the container can be tightly sealed to prevent leaks or the release of fumes.[4]
-
Label the Container Clearly: The label should prominently display the words "Hazardous Waste" and identify the contents as "this compound". Include the approximate concentration and quantity.
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.[4]
-
Prevent Spills: Ensure the storage area has secondary containment to manage any potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance and procedures for your institution.
-
Licensed Hazardous Waste Disposal: For significant quantities or in the absence of an institutional EHS office, contact a licensed hazardous waste disposal company to handle the collection and proper disposal of the chemical waste.[4] Never dispose of amines down the drain or in the regular trash, as they can harm aquatic life and ecosystems.[4]
Step 5: Empty Container Disposal
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent three times.
-
Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.
-
Final Disposal: Once cleaned and the label is defaced, the container may be disposed of as regular trash, in accordance with your institution's policies.
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 65-67°C | [3] |
| Boiling Point | 259.7°C at 760mmHg | [3] |
| Flash Point | 110.9°C | [3] |
| Density | 1.04g/cm³ | [3] |
| Vapor Pressure | 0.0128mmHg at 25°C | [3] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local, state, and federal regulations to ensure full compliance.
References
Personal protective equipment for handling 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
Essential Safety and Handling Guide for 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 141459-53-2
-
Synonyms: 2-tert-butyl-5-methylpyrazol-3-amine
Hazard Summary: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust or fumes.[1][2] The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield used in conjunction with safety glasses.[1][3] | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[4] A lab coat or chemical-resistant apron.[5][6] | To prevent skin irritation from direct contact.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | To avoid breathing in dust or vapors, which may cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6]
-
Before starting work, review the Safety Data Sheet (SDS) for this chemical.[5]
2. Handling the Chemical:
-
Wear all the personal protective equipment detailed in the table above.[1][7]
-
Avoid generating dust when handling the solid form of the chemical.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][7]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[7][8]
3. Storage:
-
Store the container in a cool, dry, and well-ventilated place.[1][2]
-
Keep the container tightly closed to prevent contamination and the release of fumes.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2]
-
The storage area should be secure and accessible only to authorized personnel.[1]
4. In Case of a Spill:
-
In the event of a small spill, avoid generating dust.
-
Use appropriate absorbent materials to clean up the spill.
-
Place the spilled material and cleanup materials into a designated, labeled hazardous waste container.
-
Ensure proper ventilation of the area after a spill.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[2][9]
1. Waste Segregation and Collection:
-
All waste containing this chemical must be treated as hazardous waste.[9][10]
-
Segregate this chemical waste from other waste streams to prevent potentially hazardous reactions.[2][5]
-
Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2][5] The container should be made of a material compatible with amines.[2]
2. Container Disposal:
-
Empty containers must be triple-rinsed with an appropriate solvent.[5]
-
The rinsate from the cleaning process should be collected and disposed of as hazardous chemical waste.[5][11]
-
Once thoroughly cleaned and the label is defaced, the container may be disposed of as regular trash, in accordance with your institution's policies.[5]
3. Final Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][5]
-
Do not dispose of this chemical down the drain or in the regular trash.[2]
Experimental Workflow Visualization
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. uah.edu [uah.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. benchchem.com [benchchem.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. download.basf.com [download.basf.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pfw.edu [pfw.edu]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
